Niasp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124654-22-4 |
|---|---|
Molecular Formula |
C26H29FIN3O2 |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+ |
InChI Key |
ATXGTUVMXAHMLW-PJQLUOCWSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |
Isomeric SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |
Synonyms |
(E)-N-(iodoallyl)spiperone (Z)-N-(iodoallyl)spiperone N-(iodoallyl)spiperone N-(iodoallyl)spiperone, (Z) isomer NIASP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Function of Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of insulin aspart, a rapid-acting insulin analog. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and diabetes research. This document delves into the specific molecular modifications that differentiate insulin aspart from human insulin, its interaction with the insulin receptor, the subsequent intracellular signaling cascades, and its pharmacokinetic and pharmacodynamic profile. Detailed methodologies for key experimental procedures and quantitative data are presented to facilitate a deeper understanding and further research in the field.
Molecular Structure of Insulin Aspart
Insulin aspart is a recombinant human insulin analog designed for rapid absorption and onset of action. Its structure is highly similar to that of native human insulin, with a critical modification in the amino acid sequence of the B-chain.
Amino Acid Sequence Modification
The primary structural difference between insulin aspart and human insulin lies in the substitution of a single amino acid at position 28 of the B-chain. In insulin aspart, the proline residue found in human insulin is replaced by an aspartic acid residue.[1][2] This seemingly minor change has profound effects on the molecule's self-association properties. The introduction of the negatively charged aspartic acid residue disrupts the hydrophobic interactions that promote the formation of insulin hexamers in the presence of zinc ions.[2][3] As a result, insulin aspart has a reduced tendency to self-associate into hexamers, existing predominantly as monomers and dimers in solution.[3] This rapid dissociation into active monomers upon subcutaneous injection is the primary reason for its faster absorption and onset of action compared to regular human insulin.[2]
The amino acid sequences of the A and B chains of insulin aspart are as follows:
-
A-chain: GIVEQCCTSICSLYQLENYCN
-
B-chain: FVNQHLCGSHLVEALYLVCGERGFFYTDKT (with Aspartic Acid at B28)
Three-Dimensional Structure
The overall three-dimensional fold of the insulin aspart monomer is virtually identical to that of human insulin. It retains the characteristic globular structure with two polypeptide chains, the A-chain and the B-chain, linked by two disulfide bonds. An additional intramolecular disulfide bond is present within the A-chain. The substitution at position B28 does not significantly alter the conformation of the receptor-binding surface.
Mechanism of Action
Insulin aspart exerts its glucose-lowering effects by binding to and activating the insulin receptor, a transmembrane glycoprotein belonging to the receptor tyrosine kinase family.[2][4] This initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake and metabolism.
Insulin Receptor Binding
Insulin aspart binds to the insulin receptor (IR), which exists as a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[2][4] The binding of insulin aspart to the α-subunits induces a conformational change in the receptor, leading to the autophosphorylation of several tyrosine residues on the intracellular portion of the β-subunits.[4] This autophosphorylation activates the intrinsic tyrosine kinase activity of the receptor.[4] While the affinity of insulin aspart for the insulin receptor is similar to that of human insulin, its rapid dissociation from hexamers allows for a more immediate interaction with the receptor.[5]
Intracellular Signaling Pathways
The activated insulin receptor serves as a docking site for various intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[4] Upon binding to the phosphorylated receptor, IRS proteins become tyrosine phosphorylated, creating binding sites for other signaling molecules containing Src homology 2 (SH2) domains. This triggers the activation of two major downstream signaling pathways:
-
PI3K/Akt Pathway: This is the primary pathway responsible for most of the metabolic actions of insulin. The p85 regulatory subunit of phosphoinositide 3-kinase (PI3K) binds to phosphorylated IRS, activating the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, leading to:
-
Translocation of GLUT4 glucose transporters: In muscle and adipose tissue, Akt phosphorylates AS160, which relieves its inhibition of GLUT4-containing vesicles, promoting their translocation to the plasma membrane and increasing glucose uptake from the circulation.[6]
-
Glycogen synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and the promotion of glycogen storage in the liver and muscle.
-
Protein synthesis: Akt activates the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis.
-
Inhibition of gluconeogenesis: Akt suppresses the expression of genes involved in hepatic glucose production.
-
-
MAPK/ERK Pathway: The phosphorylation of IRS proteins can also lead to the recruitment of Grb2, which in turn activates the Ras/MAPK/ERK signaling cascade. This pathway is primarily involved in regulating gene expression and mitogenic effects, such as cell growth and proliferation.
Below is a diagram illustrating the insulin aspart signaling pathway.
Caption: Insulin Aspart Signaling Pathway
Quantitative Data
The molecular modifications of insulin aspart lead to distinct pharmacokinetic and pharmacodynamic properties compared to regular human insulin.
Receptor Binding Affinity
The binding affinity of insulin aspart to the insulin receptor and the insulin-like growth factor 1 receptor (IGF-1R) is a critical determinant of its biological activity and mitogenic potential.
| Ligand | Receptor Isoform | Binding Affinity (Kd) | Reference |
| Insulin Aspart | Insulin Receptor (IR) | Similar to Human Insulin | [5] |
| IGF-1 Receptor (IGF-1R) | Slightly lower than Human Insulin | [7] | |
| Human Insulin | Insulin Receptor (IR) | ~0.2 nM | [8] |
| IGF-1 Receptor (IGF-1R) | ~100-fold lower than IR | [9] |
Pharmacokinetic Profile
The pharmacokinetic profile of insulin aspart is characterized by a rapid absorption and a shorter duration of action compared to regular human insulin.
| Parameter | Insulin Aspart | Regular Human Insulin | Reference |
| Onset of Action | 10-20 minutes | 30-60 minutes | [4] |
| Time to Peak Concentration (Tmax) | 40-50 minutes | 80-120 minutes | [4] |
| Peak Concentration (Cmax) | Approximately 2-fold higher | - | [10] |
| Duration of Action | 3-5 hours | 5-8 hours | [4][11] |
| Elimination Half-life | ~81 minutes | - | [4] |
Pharmacodynamic Profile
The pharmacodynamic profile reflects the glucose-lowering effect of insulin aspart over time.
| Parameter | Insulin Aspart | Regular Human Insulin | Reference |
| Time to Peak Glucose-Lowering Effect | 1-3 hours | 2-4 hours | [11] |
| Duration of Glucose-Lowering Effect | 3-5 hours | 5-8 hours | [11] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the structure and function of insulin aspart.
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional atomic structure of insulin aspart.
Methodology:
-
Crystallization:
-
Prepare a supersaturated solution of purified insulin aspart.
-
Employ hanging-drop or sitting-drop vapor diffusion methods. A common condition involves mixing the insulin aspart solution with a precipitant solution (e.g., containing polyethylene glycol and salts) and allowing it to equilibrate against a larger reservoir of the precipitant solution.
-
Crystals typically form over several days to weeks at a controlled temperature.
-
-
Data Collection:
-
Mount a single, well-formed crystal on a goniometer and cryo-cool it in liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.
-
Rotate the crystal and collect diffraction patterns at various orientations using a detector.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using molecular replacement, using the known structure of human insulin as a search model.
-
Build an atomic model of insulin aspart into the resulting electron density map and refine it against the experimental data to obtain the final structure.
-
Below is a workflow diagram for X-ray crystallography.
Caption: X-ray Crystallography Workflow
NMR Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of insulin aspart in solution.
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated and pure solution of insulin aspart (typically >0.5 mM).
-
For detailed structural studies, isotopically label the protein with ¹⁵N and/or ¹³C by expressing it in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose.
-
Dissolve the lyophilized protein in a suitable buffer at a specific pH.
-
-
Data Acquisition:
-
Acquire a series of 1D, 2D, and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
-
Data Analysis and Structure Calculation:
-
Assign the chemical shifts of the backbone and side-chain atoms.
-
Identify through-space correlations from NOESY spectra to generate distance restraints between protons.
-
Use computational methods to calculate a family of structures that are consistent with the experimental restraints.
-
Receptor Binding Affinity Assay
This assay quantifies the binding affinity of insulin aspart to the insulin receptor and IGF-1 receptor.
Methodology (Radioligand Competition Binding Assay):
-
Preparation of Membranes:
-
Prepare cell membrane fractions from cells overexpressing the desired receptor isoform (e.g., IR-A, IR-B, or IGF-1R).
-
-
Binding Reaction:
-
Incubate a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-insulin) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled insulin aspart (the competitor).
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Fit the data to a one-site or two-site binding model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kd) for insulin aspart using the Cheng-Prusoff equation.
-
Insulin Receptor Phosphorylation Assay
This assay measures the activation of the insulin receptor in response to insulin aspart stimulation.
Methodology (ELISA-based):
-
Cell Culture and Stimulation:
-
Culture cells expressing the insulin receptor (e.g., HepG2 or CHO-IR cells) in a multi-well plate.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Stimulate the cells with various concentrations of insulin aspart for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Lyse the cells to release the cellular proteins, including the insulin receptor.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody that binds to the insulin receptor and a detection antibody that specifically recognizes the phosphorylated tyrosine residues on the activated receptor.
-
The detection antibody is typically conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.
-
-
Quantification:
-
Measure the signal intensity, which is proportional to the amount of phosphorylated insulin receptor.
-
Generate a dose-response curve to determine the EC₅₀ for insulin aspart-induced receptor phosphorylation.
-
Western Blotting for PI3K/Akt Pathway Activation
This technique is used to detect the phosphorylation and activation of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with insulin aspart as described in the receptor phosphorylation assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt Ser473).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total amount of the protein of interest (e.g., total Akt).
-
Quantify the band intensities to determine the relative increase in phosphorylation.
-
Below is a workflow diagram for Western Blotting.
Caption: Western Blotting Workflow
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing in vivo insulin action and pharmacodynamics.
Methodology:
-
Subject Preparation:
-
Subjects are fasted overnight.
-
Two intravenous catheters are inserted, one for infusion and one for blood sampling from a heated hand (to "arterialize" the venous blood).
-
-
Clamp Procedure:
-
A continuous infusion of insulin aspart is administered to achieve a steady-state hyperinsulinemic state.
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
A variable infusion of glucose is adjusted to maintain a constant, euglycemic blood glucose level.
-
-
Data Collection and Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time.
-
The GIR is a measure of whole-body glucose disposal and thus reflects insulin sensitivity.
-
Pharmacodynamic parameters such as the time to maximum GIR (T-GIRmax) and the total glucose infused can be determined.
-
Conclusion
Insulin aspart represents a significant advancement in the management of diabetes, offering a more physiological prandial insulin profile compared to regular human insulin. Its rapid onset and shorter duration of action are a direct result of the proline to aspartic acid substitution at position B28, which reduces hexamer formation and accelerates absorption. The mechanism of action follows the well-established insulin signaling pathway, leading to potent metabolic effects. A thorough understanding of its molecular structure, function, and pharmacokinetic/pharmacodynamic properties, as detailed in this guide, is essential for the continued development of improved insulin therapies and for optimizing its clinical use in individuals with diabetes.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast-acting insulin aspart: a review of its pharmacokinetic and pharmacodynamic properties and the clinical consequences | Haahr | Diabetes mellitus [dia-endojournals.ru]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Pharmacokinetic and Pharmacodynamic Properties of Faster-Acting Insulin Aspart versus Insulin Aspart Across a Clinically Relevant Dose Range in Subjects with Type 1 Diabetes Mellitus | springermedizin.de [springermedizin.de]
- 8. assets.exkitstore.com [assets.exkitstore.com]
- 9. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A radioligand binding assay for the insulin-like growth factor 2 receptor | PLOS One [journals.plos.org]
- 11. Performance of Fast-Acting Aspart Insulin as Compared to Aspart Insulin in Insulin Pump for Managing Type 1 Diabetes Mellitus: A Meta-Analysis [e-dmj.org]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Niaspan® (Niacin Extended-Release) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Niaspan®, an extended-release formulation of niacin (nicotinic acid). This document is intended for researchers, scientists, and professionals involved in drug development and lipid research.
Introduction
Niaspan®, an extended-release formulation of niacin (vitamin B3), is a therapeutic agent used for the management of dyslipidemia.[1] It favorably alters the lipid profile by reducing elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[2][3][4] This guide delves into the core scientific principles governing its action and disposition in the body.
Pharmacodynamics: Mechanism of Action
The primary mechanism of niacin's lipid-modifying effects is not entirely elucidated but involves several key actions.[2][3] Niacin primarily acts through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes and immune cells like macrophages.[5][6]
Key Pharmacodynamic Effects:
-
Inhibition of Adipose Tissue Lipolysis: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, leading to a decrease in the release of free fatty acids (FFAs) from adipose tissue.[7] The reduced flux of FFAs to the liver decreases the hepatic synthesis of triglycerides.
-
Modulation of Hepatic Lipid Synthesis: Niacin decreases the hepatic synthesis of very-low-density lipoprotein (VLDL) and LDL-C.[2][3] It directly inhibits the activity of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[8][9][10]
-
Increase in HDL-C: The mechanism for increasing HDL-C is not fully understood but is thought to involve the inhibition of HDL-C hepatic uptake and an increase in apolipoprotein A-I levels by inhibiting its breakdown.[8]
-
Anti-inflammatory Effects: Niacin has demonstrated anti-inflammatory properties, which may contribute to its cardiovascular benefits by reducing inflammation within arterial walls.[9]
Signaling Pathway of Niacin via GPR109A in Adipocytes
The following diagram illustrates the signaling cascade initiated by niacin binding to GPR109A in adipocytes, leading to the inhibition of lipolysis.
Caption: Niacin-GPR109A signaling cascade in adipocytes.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of Niaspan® is characterized by its extended-release formulation, which is designed to reduce the flushing side effect associated with immediate-release niacin.
Absorption
Niaspan® is rapidly and extensively absorbed following oral administration.[11] Due to its extended-release nature, the time to reach maximum plasma concentration (Tmax) is approximately 5 hours.[2] Administration with a low-fat meal is recommended to maximize bioavailability and minimize gastrointestinal upset.[2][11]
Distribution
Niacin and its metabolites concentrate in the liver, kidney, and adipose tissue.[11]
Metabolism
Niacin undergoes extensive and saturable first-pass metabolism, which is dose-rate specific.[2][3] There are two primary metabolic pathways:
-
Conjugation Pathway: Niacin is conjugated with glycine to form nicotinuric acid (NUA). This pathway is predominant at lower doses. NUA is then excreted in the urine.
-
Amidation Pathway: Niacin is converted to nicotinamide, which is then incorporated into nicotinamide adenine dinucleotide (NAD). Nicotinamide is further metabolized to N-methylnicotinamide (MNA) and N-methyl-2-pyridone-5-carboxamide (2PY), which are excreted in the urine.
The extended-release formulation of Niaspan® allows for a slower rate of drug absorption, which can influence the metabolic pathway taken.
Metabolic Pathways of Niacin
The following diagram illustrates the primary metabolic routes of niacin.
Caption: Primary metabolic pathways of niacin.
Excretion
Niacin and its metabolites are primarily excreted in the urine.[12] The major urinary metabolites are NUA, MNA, and 2PY. Unchanged niacin accounts for a small percentage of the excreted dose.
Quantitative Data
The following tables summarize key pharmacokinetic parameters and the effects of Niaspan® on lipid profiles from clinical studies.
Table 1: Mean Steady-State Pharmacokinetic Parameters of Niaspan®
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 1000 mg | 8.9 | 4.9 | 36.3 |
| 1500 mg | 15.7 | 4.6 | 73.1 |
| 2000 mg | 22.4 | 4.9 | 119.0 |
Data adapted from prescribing information.
Table 2: Percent Change in Lipid Parameters with Niaspan® Therapy
| Parameter | Niaspan® 1000 mg/day | Niaspan® 2000 mg/day |
| LDL-C | -5.8% | -14.6% |
| HDL-C | +17% | +23% |
| Triglycerides | -15% | -35% |
| Total Cholesterol | -3% | -12% |
| Lipoprotein(a) | -10% | -24% |
Data from a multicenter, randomized, double-blind clinical trial.[5]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the pharmacokinetics and pharmacodynamics of niacin. These are not exhaustive protocols but summarize the experimental approaches.
Human Pharmacokinetic Study
-
Objective: To determine the plasma and urine pharmacokinetics of niacin and its metabolites following oral administration of extended-release niacin.
-
Methodology Summary:
-
Subject Recruitment: Healthy male volunteers are recruited for the study.
-
Drug Administration: A single oral dose of extended-release niacin (e.g., 2000 mg) is administered following a low-fat meal.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose and up to 12 hours post-dose) to obtain plasma. Urine is collected for an extended period (e.g., up to 96 hours post-dose).
-
Sample Analysis: Plasma and urine samples are analyzed for niacin and its major metabolites (NUA, nicotinamide, NNO, MNA, and 2PY) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the concentration-time data.[12]
-
In Vitro GPR109A Activation and Downstream Signaling Analysis
-
Objective: To investigate the activation of GPR109A by niacin and its effect on downstream signaling pathways in a relevant cell line.
-
Methodology Summary:
-
Cell Culture: A suitable cell line expressing GPR109A, such as HepG2 (human hepatoma cells) or 3T3-L1 (mouse pre-adipocytes), is cultured under standard conditions.
-
Niacin Treatment: Cells are treated with varying concentrations of niacin for different durations.
-
Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., ERK1/2, AMPK), total protein is extracted from the cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in gene expression, total RNA is isolated from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR using primers for target genes (e.g., genes involved in lipogenesis or thermogenesis).
-
ELISA: To quantify the activity of key enzymes, cell lysates are analyzed using enzyme-linked immunosorbent assay (ELISA) kits specific for the target enzymes (e.g., acetyl-CoA carboxylase).[7]
-
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical experimental workflow for studying the effects of niacin in a cell culture model.
Caption: In vitro experimental workflow for niacin studies.
Conclusion
Niaspan® exerts its lipid-modifying effects through a complex interplay of pharmacokinetic and pharmacodynamic properties. Its extended-release formulation provides a favorable pharmacokinetic profile that enhances tolerability. The primary mechanism of action is mediated through the GPR109A receptor, leading to reduced FFA release from adipose tissue and decreased hepatic lipid synthesis. Further research into the nuanced signaling pathways and long-term effects of Niaspan® will continue to advance our understanding of its therapeutic potential in managing dyslipidemia and associated cardiovascular risk.
References
- 1. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 2. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Niaspan's Intricate Role in Glucose Metabolism and Cellular Uptake Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niaspan, an extended-release formulation of niacin (nicotinic acid or vitamin B3), is a well-established therapeutic agent for managing dyslipidemia. Its primary benefits include raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides. However, the clinical use of Niaspan is often accompanied by a complex and sometimes paradoxical effect on glucose homeostasis. This technical guide provides an in-depth exploration of Niaspan's mechanisms of action related to glucose metabolism and cellular uptake pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the multifaceted interactions between Niaspan and glycemic control. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways.
Introduction
Niacin plays a crucial role as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic reactions.[1] While its lipid-modifying properties are well-documented, the influence of pharmacological doses of Niaspan on glucose metabolism presents a dualistic profile. On one hand, some studies suggest that niacin can impair glucose tolerance and induce insulin resistance, leading to increases in fasting glucose and insulin levels.[2][3] Conversely, other research, particularly in specific patient populations or in combination with other therapies, has shown neutral or even beneficial effects on glycemic control.[2][4] A meta-analysis of randomized controlled trials indicated that niacin supplementation could improve lipid profiles in patients with type 2 diabetes without significantly affecting overall glycemic levels.[3] This guide delves into the molecular mechanisms and cellular pathways that underpin these seemingly contradictory observations.
Mechanism of Action: The Central Role of the GPR109A Receptor
The primary molecular target for niacin's metabolic effects is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[5] This receptor is highly expressed in adipocytes.
Inhibition of Lipolysis
Upon binding to GPR109A on adipocytes, niacin initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. The ultimate effect is the suppression of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.
The Free Fatty Acid Rebound Hypothesis and Insulin Resistance
The initial reduction in plasma FFAs is a key mechanism behind some of niacin's beneficial effects. However, this is often followed by a rebound increase in FFA levels. This rebound is thought to be a major contributor to niacin-induced insulin resistance. Elevated FFAs can interfere with insulin signaling in peripheral tissues like skeletal muscle and the liver, a phenomenon known as lipotoxicity. This can lead to decreased insulin-stimulated glucose uptake and increased hepatic glucose production.
Cellular Uptake Pathways and Impact on Glucose Transporters
The cellular uptake of glucose is a critical step in maintaining glucose homeostasis and is primarily mediated by a family of glucose transporter proteins (GLUTs). The insulin-sensitive GLUT4 is of particular importance in skeletal muscle and adipose tissue.
Niaspan and GLUT4 Translocation
Insulin signaling normally culminates in the translocation of GLUT4-containing vesicles from intracellular compartments to the plasma membrane, thereby increasing glucose uptake.[6] The interference of insulin signaling by niacin-induced FFA elevation can impair this process. While direct effects of niacin on GLUT4 trafficking are not fully elucidated, the downstream consequences of insulin resistance suggest a dampening of this crucial pathway.
Hepatic Glucose Production
The liver plays a central role in glucose homeostasis by balancing glucose production (gluconeogenesis and glycogenolysis) and uptake. Niacin's influence on hepatic glucose metabolism is complex. The rebound in FFAs can provide substrate for and stimulate gluconeogenesis.[7][8][9] Additionally, by inducing a state of hepatic insulin resistance, niacin can diminish insulin's ability to suppress hepatic glucose output.
Summary of Quantitative Data
The following tables summarize the quantitative effects of Niaspan on key metabolic parameters as reported in various clinical and preclinical studies.
| Parameter | Study Population | Niaspan Dosage | Duration | Key Findings | Reference |
| Fasting Plasma Glucose | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | No significant effect compared to placebo. | [4] |
| Patients with Type 2 Diabetes | 1 g ERN/20 mg LRPT | 36 weeks | Median increase from 7.31 to 7.88 mmol/L. | [10] | |
| Hemoglobin A1c (HbA1c) | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | No significant effect compared to placebo. | [4] |
| Patients with Type 2 Diabetes | 1 g ERN/20 mg LRPT | 36 weeks | Median increase from 6.9% to 7.3%. | [10] | |
| Meta-analysis of patients with T2DM | Various | Various | No significant effect (WMD, 0.39; 95% CI, -0.15 to 0.94). | [3] | |
| HDL Cholesterol | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | Up to 24% increase. | [4] |
| Patients with T2DM and hyperlipidemia | ≥ 1000 mg/day (with pioglitazone) | ≥ 6 months | 25.13% increase. | [2] | |
| Triglycerides | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | Up to 36% reduction. | [4] |
| Patients with T2DM and hyperlipidemia | ≥ 1000 mg/day (with pioglitazone) | ≥ 6 months | Significant decrease. | [2] | |
| HOMA-IR | Adults over 40 | Dietary Niacin | Cross-sectional | Significant reduction with higher niacin intake. | [11][12] |
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream.
Methodology:
-
Animal Preparation: Mice are fasted for 6-8 hours with free access to water.
-
Baseline Measurement (t=0): A small blood sample is collected from the tail vein to measure baseline blood glucose levels using a glucometer.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood glucose levels are measured at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess peripheral insulin sensitivity.
Methodology:
-
Animal Preparation: Mice are fasted for 4-6 hours.
-
Baseline Measurement (t=0): A baseline blood glucose measurement is taken.
-
Insulin Administration: Human regular insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.
-
Serial Blood Sampling: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60, and 90 minutes) post-insulin injection.
-
Data Analysis: The rate of glucose disappearance from the blood is calculated as an index of insulin sensitivity.
Quantification of GLUT4 Translocation
Objective: To visualize and quantify the movement of GLUT4 to the plasma membrane in response to stimuli.
Methodology (using Total Internal Reflection Fluorescence (TIRF) Microscopy):
-
Cell Culture and Transfection: Adipocytes or myoblasts are cultured on glass coverslips and transfected with a construct encoding GLUT4 tagged with a fluorescent protein (e.g., GFP).
-
Serum Starvation: Cells are serum-starved to establish a basal state with low levels of GLUT4 at the plasma membrane.
-
Stimulation: Cells are stimulated with insulin or other compounds of interest.
-
TIRF Microscopy: The coverslip is mounted on a TIRF microscope. This technique selectively excites fluorophores in a very thin region (around 100 nm) near the coverslip, allowing for specific visualization of GLUT4 at the plasma membrane.[13][14][15]
-
Image Acquisition and Analysis: Time-lapse images are captured to observe the dynamics of GLUT4 vesicle fusion with the plasma membrane. The fluorescence intensity at the membrane is quantified over time to measure the extent of GLUT4 translocation.[13]
Measurement of Hepatic Glucose Production (HGP)
Objective: To determine the rate of glucose release from the liver.
Methodology (using stable isotope tracers):
-
Tracer Infusion: A continuous intravenous infusion of a stable isotope-labeled glucose tracer (e.g., [6,6-²H₂]glucose) is administered.
-
Isotopic Equilibrium: The infusion is continued until a steady-state isotopic enrichment in plasma glucose is achieved.
-
Blood Sampling: Blood samples are collected at baseline and during the steady-state period.
-
Mass Spectrometry Analysis: The isotopic enrichment of plasma glucose is determined using gas chromatography-mass spectrometry (GC-MS).
-
Calculation of HGP: The rate of appearance of endogenous glucose is calculated using the tracer dilution method.
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway
References
- 1. B vitamins - Wikipedia [en.wikipedia.org]
- 2. The effect of pioglitazone and extended-release niacin on HDL-cholesterol in diabetes patients in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of niacin supplementation for patients with type 2 diabetes: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 8. minams.edu.pk [minams.edu.pk]
- 9. m.youtube.com [m.youtube.com]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. Increased Dietary Niacin Intake Improves Muscle Strength, Quality, and Glucose Homeostasis in Adults over 40 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Total Internal Reflection Fluorescence Microscopy to Study GLUT4 Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 15. Total internal reflection fluorescence microscopy to study GLUT4 trafficking | Lunds universitet [lu.se]
The Genesis of Speed: A Technical Guide to the Discovery and Development of Rapid-Acting Insulin Analogs Like Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of recombinant DNA technology has revolutionized the management of diabetes mellitus, enabling the engineering of insulin analogs with tailored pharmacokinetic and pharmacodynamic profiles. Among the most significant advancements has been the development of rapid-acting insulin analogs, designed to mimic the physiological prandial insulin response more closely than regular human insulin. This in-depth technical guide elucidates the discovery, development, and molecular underpinnings of these critical therapeutic agents, with a particular focus on insulin aspart (NovoLog®), a cornerstone of modern diabetes care. We will delve into the core molecular modifications, key experimental evaluations, and the resultant clinical characteristics that define this class of drugs.
The Rationale for Rapid-Acting Insulin: Overcoming the Limitations of Human Insulin
Regular human insulin, while a life-saving therapy, exhibits a delayed onset and a prolonged duration of action when administered subcutaneously. This is primarily due to its tendency to self-associate into hexamers in the presence of zinc ions in pharmaceutical formulations. This hexameric structure is stable but must first dissociate into dimers and then monomers to be absorbed into the bloodstream. This dissociation process is the rate-limiting step, leading to a mismatch between the insulin's action profile and the rapid rise in blood glucose following a meal. This can result in postprandial hyperglycemia and an increased risk of delayed hypoglycemia.
The primary goal in the development of rapid-acting insulin analogs was to engineer an insulin molecule with reduced self-association, thereby accelerating its absorption and onset of action.
Molecular Engineering of Insulin Aspart: A Single Amino Acid Substitution with Profound Impact
Insulin aspart is a human insulin analog created through recombinant DNA technology utilizing Saccharomyces cerevisiae (baker's yeast). The key molecular modification is the substitution of the amino acid proline with aspartic acid at position B28 of the insulin B-chain.[1] This seemingly minor change has a profound impact on the molecule's physicochemical properties.
The introduction of the negatively charged aspartic acid residue at the B28 position creates charge repulsion between insulin monomers, hindering the formation of dimers and hexamers.[2] This results in a solution containing a higher proportion of insulin monomers, which are readily absorbed from the subcutaneous tissue into the circulation. This molecular design directly addresses the absorption delay seen with regular human insulin.
Further Formulation Enhancements: The Case of Fiasp®
To further accelerate the initial absorption of insulin aspart, a newer formulation known as Fiasp® was developed. This formulation includes the addition of niacinamide (a form of vitamin B3) and L-arginine as excipients.[3][4] Niacinamide promotes the formation of a stable, less-associated state of insulin aspart at the injection site, leading to a faster initial absorption into the bloodstream.[3]
Pharmacokinetic and Pharmacodynamic Profile of Insulin Aspart
The altered molecular structure of insulin aspart leads to a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to regular human insulin.
Pharmacokinetics refers to what the body does to the drug (absorption, distribution, metabolism, and excretion). For insulin aspart, the key features are:
-
Faster Onset of Appearance : Insulin aspart appears in the blood approximately twice as fast as regular human insulin.[5]
-
Higher Peak Concentration (Cmax) : It reaches a peak concentration that is roughly double that of regular human insulin.[6]
-
Shorter Time to Peak Concentration (Tmax) : The time to reach maximum concentration is significantly reduced.[5]
Pharmacodynamics refers to what the drug does to the body (its glucose-lowering effect). The key features of insulin aspart's PD profile are:
-
Faster Onset of Action : The glucose-lowering effect begins more rapidly.[7]
-
Greater Early Glucose-Lowering Effect : A more pronounced reduction in blood glucose occurs shortly after administration.[7]
-
Shorter Duration of Action : The overall duration of the glucose-lowering effect is shorter, reducing the risk of late postprandial hypoglycemia.[8]
Quantitative Comparison of Insulin Analogs
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of insulin aspart in comparison to other insulins.
| Parameter | Insulin Aspart (NovoLog®) | Faster Insulin Aspart (Fiasp®) | Regular Human Insulin | Insulin Lispro |
| Onset of Action | 15 minutes[1] | ~4.9 minutes earlier than IAsp[7] | 30-60 minutes | ~15 minutes |
| Time to Peak (Tmax) | 40-50 minutes[5] | ~10.4 minutes earlier than IAsp[5] | 2-4 hours | 30-90 minutes |
| Peak Effect | 1-3 hours[1] | Left-shifted vs. IAsp[7] | 4-8 hours | 1-2 hours |
| Duration of Action | 3-5 hours[1] | ~14.3 minutes earlier offset than IAsp[7] | 6-10 hours | 3-5 hours |
| Cmax | ~2x higher than RHI[6] | Similar to IAsp[9] | - | Slightly higher than IAsp[2] |
| AUC (0-30 min) | - | ~2x greater than IAsp[7] | - | - |
IAsp: Insulin Aspart; RHI: Regular Human Insulin. Data compiled from multiple clinical pharmacology trials.[1][2][5][6][7][9]
| Clinical Trial Outcome | Insulin Aspart | Faster Insulin Aspart | Comparator | Key Finding |
| ONSET 5 (T1D) | - | Non-inferior | Insulin Aspart | Faster aspart was non-inferior in HbA1c change but superior in 1-hour postprandial glucose reduction.[8] |
| ONSET 9 (T2D) | - | Non-inferior | Insulin Aspart | Faster aspart was non-inferior to insulin aspart in terms of HbA1c change.[10] |
| Bioequivalence Study | Biosimilar MYL-1601D | - | NovoLog®/NovoRapid® | The biosimilar demonstrated pharmacokinetic and pharmacodynamic bioequivalence to the reference products.[3] |
| Phase 3 (T2D) | Rapilin (Biosimilar) | - | NovoRapid® | Rapilin demonstrated non-inferior glycemic control compared to NovoRapid.[11] |
Experimental Protocols for Characterization of Rapid-Acting Insulin Analogs
The development and approval of insulin analogs rely on a series of well-defined experimental procedures to characterize their binding affinity, and pharmacokinetic and pharmacodynamic properties.
Insulin Receptor Binding Assay
This assay is crucial for determining the affinity of the insulin analog for the insulin receptor, which is a primary indicator of its potential biological activity.
Objective: To quantify the binding affinity of insulin aspart to the human insulin receptor compared to regular human insulin.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture: Human-derived cells overexpressing the insulin receptor (e.g., IM-9 lymphocytes) are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to obtain a membrane fraction rich in insulin receptors.
-
Assay Setup:
-
A fixed concentration of radiolabeled insulin (e.g., [125I]-insulin) is used as the tracer.
-
Increasing concentrations of unlabeled "cold" competitor (either regular human insulin or insulin aspart) are added to a series of tubes.
-
The prepared cell membranes are added to each tube.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The relative binding affinity of insulin aspart is then determined by comparing its IC50 to that of regular human insulin.
Hyperinsulinemic-Euglycemic Clamp Study
This is the gold standard for assessing the pharmacodynamic properties of insulin in vivo.[12]
Objective: To determine the time-action profile (onset, peak, and duration of action) of subcutaneously administered insulin aspart.
Methodology:
-
Subject Preparation: Healthy volunteers or individuals with type 1 diabetes (to avoid interference from endogenous insulin secretion) are studied after an overnight fast.
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm (often in a heated hand to "arterialize" the venous blood) for blood sampling.
-
Insulin Administration: A single subcutaneous dose of insulin aspart is administered at the start of the clamp.
-
Euglycemia Maintenance: The primary goal is to maintain the subject's blood glucose at a constant, normal level (e.g., 90 mg/dL). This is achieved by infusing a variable rate of a 20% dextrose solution.
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Glucose Infusion Rate (GIR) Adjustment: The rate of glucose infusion is adjusted based on the blood glucose readings. A higher GIR is required when the insulin is more active.
-
Data Collection: The GIR is recorded over time, typically for 8-12 hours.
-
Data Analysis: The GIR is plotted against time. The resulting curve represents the pharmacodynamic profile of the insulin. Key parameters derived from this curve include:
-
Onset of action: The time at which the GIR begins to rise.
-
Time to maximum effect (Tmax): The time at which the GIR reaches its peak.
-
Maximum glucose infusion rate (GIRmax): The peak of the GIR curve, indicating the maximum metabolic effect of the insulin.
-
Duration of action: The time from onset until the GIR returns to baseline.
-
Visualizing the Development and Action of Insulin Aspart
Workflow of Rapid-Acting Insulin Analog Development
References
- 1. Insulin - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. biocon.com [biocon.com]
- 4. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 | Morningstar [morningstar.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. a-pooled-analysis-of-clinical-pharmacology-trials-investigating-the-pharmacokinetic-and-pharmacodynamic-characteristics-of-fast-acting-insulin-aspart-in-adults-with-type-1-diabetes - Ask this paper | Bohrium [bohrium.com]
- 8. Original Article [sciencehub.novonordisk.com]
- 9. Enhanced Absorption of Insulin Aspart as the Result of a Dispersed Injection Strategy Tested in a Randomized Trial in Type 1 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Trial Evaluating the Efficacy and Safety of Fast-Acting Insulin Aspart Compared With Insulin Aspart, Both in Combination With Insulin Degludec With or Without Metformin, in Adults With Type 2 Diabetes (ONSET 9) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and safety of two insulin aspart formulations (Rapilin and NovoRapid) when combined with metformin, for patients with diabetes mellitus: a multicenter, randomized, open-label, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY Database [genome.jp]
Biochemical modifications of human insulin to create insulin aspart
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the biochemical modifications, comparative physicochemical properties, and analytical methodologies related to the creation of insulin aspart, a rapid-acting insulin analog.
Core Biochemical Modification: From Human Insulin to Insulin Aspart
Insulin aspart is a recombinant human insulin analog engineered to have a more rapid onset of action compared to regular human insulin. This is achieved through a single, targeted amino acid substitution in the insulin B-chain.
The core modification is the replacement of the proline residue at position B28 with a negatively charged aspartic acid residue.[1][2][3][4] This change, denoted as the ProB28Asp substitution, is accomplished using recombinant DNA technology, typically involving the expression of an engineered proinsulin gene in a host system like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli.[1][4][5]
The rationale for this specific substitution is rooted in the quaternary structure of insulin. In pharmaceutical formulations, human insulin self-associates into stable hexamers, a process facilitated by interactions involving the C-terminus of the B-chain, including the proline at B28.[6][7] These hexamers are too large to be readily absorbed into the bloodstream from the subcutaneous tissue and must first dissociate into dimers and, finally, active monomers.[8][9] The introduction of the charged aspartic acid residue at the B28 position introduces electrostatic repulsion and steric hindrance that destabilizes the dimer-dimer interface, thus weakening the propensity for hexamer formation.[2][10][11] This results in a significantly faster dissociation of the hexameric complex upon injection, leading to more rapid absorption and a quicker onset of glycemic control.[2]
Quantitative Physicochemical and Pharmacokinetic Comparison
The ProB28Asp modification imparts distinct physicochemical and pharmacokinetic properties to insulin aspart when compared to native human insulin.
Table 1: Comparative Physicochemical and Receptor Binding Properties
| Parameter | Human Insulin (HI) | Insulin Aspart (IAsp) | Significance of Difference |
| Primary Structure | Proline at B28 | Aspartic Acid at B28 | Alters self-association properties. |
| Molecular Weight | 5808 Da[1] | 5825.8 Da[4][11] | Minimal change due to substitution. |
| Hexamer Stability | High; slow dissociation | Low; rapid dissociation | Key to rapid-acting profile. |
| Dimerization Constant | Baseline | 200- to 300-fold reduction | Weaker dimer formation accelerates monomer availability. |
| Insulin Receptor (IR) Affinity | High (Baseline) | Similar to Human Insulin[12] | Ensures equivalent metabolic signaling upon binding. |
| IGF-1 Receptor (IGF1R) Affinity | Low (Baseline) | Similar to or slightly lower than HI[12][13] | Mitigates potential for off-target mitogenic effects. |
Table 2: Comparative Pharmacokinetic Profile (Subcutaneous Administration)
| Parameter | Human Insulin (HI) | Insulin Aspart (IAsp) | Significance of Difference |
| Onset of Action | 30-60 minutes | 10-15 minutes[14][15] | Faster onset allows for dosing closer to mealtimes. |
| Time to Peak Concentration | 2-4 hours | 1-3 hours[16] | More closely mimics physiological postprandial insulin spike. |
| Duration of Action | 5-8 hours | 3-5 hours[16] | Reduced duration lowers the risk of late postprandial hypoglycemia. |
| Apparent Half-Life | ~141 minutes[4][11] | ~81 minutes[4][11] | Reflects faster absorption and clearance from the subcutaneous depot. |
Experimental Protocols
The characterization of insulin aspart and its comparison to human insulin relies on a suite of biophysical and biochemical assays. Detailed below are representative protocols for key analytical methods.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This method is used to quantify high-molecular-weight (HMW) species, such as covalent dimers and larger aggregates, which are critical quality attributes for insulin preparations.
-
System Preparation:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dilute insulin samples to a concentration of approximately 1-4 mg/mL using the mobile phase.
-
Centrifuge samples at ~10,000 x g for 10 minutes to remove any insoluble matter.[17]
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak areas for the HMW species and the insulin monomer.
-
Calculate the percentage of HMW species relative to the total peak area to assess the purity and stability of the preparation.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure
CD spectroscopy is employed to analyze the secondary structure of the insulin analog and confirm that the ProB28Asp modification does not induce significant undesirable conformational changes.
-
System Preparation:
-
CD Spectrometer: Jasco J-815 or similar instrument.
-
Nitrogen Purge: Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to use to remove oxygen from the light path.
-
Temperature Control: Use a Peltier temperature controller to maintain the sample at a constant temperature, typically 25 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of insulin aspart or human insulin at a concentration of 0.2-0.3 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18] The buffer should have low UV absorbance in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer solution alone under the same conditions as the sample.
-
Place the sample cuvette in the holder and record the CD spectrum from approximately 260 nm to 190 nm.[19]
-
Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data integration time to 2 seconds.[19]
-
Accumulate multiple (e.g., 3-10) scans to improve the signal-to-noise ratio.[19]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acid residues.
-
Analyze the resulting spectrum for characteristic features of alpha-helical structures (negative bands at ~222 nm and ~208 nm) and beta-sheets (negative band at ~218 nm).[18] The spectra of insulin aspart and human insulin should be highly similar, indicating preservation of the native fold.
-
Insulin Receptor Binding Assay
This assay quantifies the binding affinity of insulin aspart to the insulin receptor (IR), a critical measure of its biological potency.
-
Materials and Reagents:
-
Receptor Source: Solubilized human insulin receptors from cell lines overexpressing the receptor (e.g., CHO-T cells) or purified receptor preparations.
-
Radioligand: 125I-labeled human insulin.
-
Ligands: Unlabeled human insulin (for standard curve) and insulin aspart (test article).
-
Assay Buffer: E.g., HEPES buffer containing BSA and protease inhibitors.
-
Separation Reagent: Polyethylene glycol (PEG) solution to precipitate the receptor-ligand complex.
-
-
Assay Procedure (Competitive Binding):
-
In a microtiter plate, add a fixed amount of the human insulin receptor preparation to each well.
-
Add a fixed, tracer concentration of 125I-labeled human insulin to each well.
-
Add varying concentrations of unlabeled human insulin (to generate a standard competition curve) or insulin aspart (test ligand) in triplicate.
-
Incubate the plate for a defined period (e.g., 16-24 hours) at 4 °C to reach binding equilibrium.
-
Terminate the binding reaction by adding cold PEG solution to precipitate the receptor-ligand complexes.
-
Centrifuge the plate to pellet the complexes.
-
Aspirate the supernatant containing unbound ligand.
-
Measure the radioactivity in the pellets using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioactivity as a function of the logarithm of the unlabeled ligand concentration.
-
Fit the data using a sigmoidal dose-response model (variable slope) to determine the IC50 value (the concentration of ligand that inhibits 50% of the specific binding of the radioligand).
-
The relative affinity of insulin aspart can be calculated by comparing its IC50 value to that of human insulin.
-
Visualized Workflows and Pathways
Recombinant Insulin Production Workflow
The following diagram outlines the typical downstream processing workflow for producing recombinant insulin, such as insulin aspart, from E. coli inclusion bodies.[1][20][21]
Insulin Receptor Signaling Pathway
This diagram illustrates the primary signaling cascade initiated upon insulin binding to its receptor, leading to metabolic effects like glucose uptake.[8][22][23]
References
- 1. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20160168226A1 - Process for production of insulin and insulin analogues - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Insulin - Wikipedia [en.wikipedia.org]
- 9. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Structural basis of insulin fibrillation | Semantic Scholar [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analyzing Insulin Samples by Size-Exclusion Chromatography: A Column Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
The Binding Affinity of Insulin Aspart to Insulin Receptor Subtypes: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The rapid-acting insulin analog, Insulin Aspart, is a cornerstone in the management of diabetes mellitus. Its efficacy is rooted in its interaction with the insulin receptor (IR), which exists in two isoforms: IR-A and IR-B. Understanding the nuanced binding kinetics and subsequent signaling cascades of Insulin Aspart with these receptor subtypes is critical for optimizing therapeutic strategies and developing novel insulin analogs. This technical guide provides a comprehensive overview of the binding affinity of Insulin Aspart to IR-A and IR-B, details of common experimental protocols used for its characterization, and a visualization of the downstream signaling pathways.
Quantitative Binding Affinity of Insulin Aspart to Insulin Receptor Isoforms
The binding affinity of Insulin Aspart to the insulin receptor isoforms, IR-A and IR-B, has been characterized using various in vitro techniques. Generally, Insulin Aspart exhibits a binding affinity to both receptor subtypes that is comparable to or slightly lower than that of native human insulin. The following table summarizes the available quantitative data for the binding affinity of Insulin Aspart and human insulin to the IR-A and IR-B isoforms.
| Ligand | Receptor Isoform | Affinity Metric | Value (nM) | Reference |
| Human Insulin | IR-A | Kd | ~1.10 | [1] |
| IR-B | Kd | ~1.14 | [1] | |
| Insulin Aspart | IR-A | IC50 | Similar to Human Insulin | [2] |
| IR-B | IC50 | Similar to Human Insulin | [2] |
Experimental Protocols for Determining Binding Affinity
The characterization of Insulin Aspart's binding to insulin receptor isoforms relies on robust and precise experimental methodologies. Two commonly employed techniques are the In-Cell Western™ Assay and Surface Plasmon Resonance (SPR).
In-Cell Western™ Assay
The In-Cell Western™ assay is a quantitative immunofluorescence-based technique performed in microplates. It allows for the measurement of protein levels and post-translational modifications, such as receptor phosphorylation, in whole cells. This method is particularly useful for assessing the biological activity of insulin analogs by quantifying the autophosphorylation of the insulin receptor upon ligand binding.[3][4][5]
Detailed Methodology:
-
Cell Culture: Cells overexpressing either human IR-A or IR-B are seeded in 96-well plates and cultured to a confluent monolayer.
-
Serum Starvation: Prior to stimulation, cells are serum-starved for a defined period (e.g., 5 hours) to reduce basal receptor phosphorylation.
-
Ligand Stimulation: Cells are then stimulated with increasing concentrations of Insulin Aspart or a reference standard (e.g., human insulin) for a short duration (e.g., 15 minutes) at 37°C.
-
Fixation and Permeabilization: The cells are fixed with a solution like 4% formaldehyde in PBS to preserve cell morphology and protein localization. Following fixation, the cell membranes are permeabilized, for example with Triton X-100, to allow antibodies to access intracellular targets.
-
Blocking: Non-specific antibody binding sites are blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the activated insulin receptor.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added. A second fluorescent dye that stains the cell nucleus (e.g., DRAQ5) can be used for normalization of cell number.
-
Detection and Analysis: The fluorescence intensity in each well is measured using an imaging system. The signal from the phospho-specific antibody is normalized to the nuclear stain to account for variations in cell number. The resulting data is used to generate dose-response curves and determine metrics like EC50.
Figure 1. Experimental workflow for an In-Cell Western™ Assay.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[6][7][8][9]
Detailed Methodology:
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized. For insulin receptor binding studies, an anti-IR antibody is often immobilized on the chip surface.
-
Receptor Capture: A solution containing solubilized full-length IR-A or IR-B is passed over the sensor chip, allowing the immobilized antibody to capture the receptor.
-
Analyte Injection: A series of concentrations of Insulin Aspart (the analyte) are injected across the sensor surface.
-
Association and Dissociation Monitoring: The binding of Insulin Aspart to the captured receptors is monitored in real-time as an increase in the SPR signal (measured in resonance units, RU). Following the injection, a buffer flow is initiated to monitor the dissociation of the analyte from the receptor, observed as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated by a pulse of a low pH solution to remove the bound analyte and receptor, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various kinetic models to determine the association and dissociation rate constants and the overall binding affinity.
Figure 2. Workflow for a Surface Plasmon Resonance (SPR) experiment.
Insulin Receptor Signaling Pathways
Upon binding of Insulin Aspart to the insulin receptor, a conformational change is induced, leading to the autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates two primary downstream signaling cascades: the metabolic pathway and the mitogenic pathway.[10][11][12]
-
Metabolic Pathway (PI3K/Akt Pathway): This pathway is predominantly responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis. Activation of this pathway is crucial for maintaining glucose homeostasis.
-
Mitogenic Pathway (Ras/MAPK Pathway): This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.
While Insulin Aspart activates both pathways, the relative activation of each can differ between the IR-A and IR-B isoforms. IR-A is often associated with more potent mitogenic signaling, particularly in fetal development and cancer, while IR-B is considered the primary metabolic isoform in adult tissues.[2][12]
Figure 3. Overview of Insulin Aspart-induced signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. licorbio.com [licorbio.com]
- 4. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 5. licorbio.com [licorbio.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beactica.se [beactica.se]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Frontiers | Insulin signaling and its application [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The metabolic and mitogenic properties of basal insulin analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Distribution and Clearance of Insulin Aspart in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo distribution and clearance of insulin aspart, a rapid-acting insulin analog, in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering detailed experimental protocols, comparative pharmacokinetic data, and insights into the underlying physiological mechanisms.
Introduction
Insulin aspart is a recombinant human insulin analog where the proline residue at position B28 is replaced by aspartic acid. This modification reduces the tendency of the molecule to form hexamers, leading to a more rapid absorption from the subcutaneous tissue and a faster onset of action compared to regular human insulin.[1] Understanding the pharmacokinetic and pharmacodynamic profile of insulin aspart in relevant animal models is crucial for the non-clinical safety and efficacy assessment of new formulations and delivery systems.
Comparative Pharmacokinetics of Insulin Aspart
The pharmacokinetic properties of insulin aspart have been evaluated in several animal species. While there are no significant pharmacokinetic differences observed between insulin aspart and human insulin after intravenous administration, subcutaneous injection reveals species-specific variations in absorption rates.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of insulin aspart following subcutaneous (SC) and intravenous (IV) administration in various animal models.
Table 1: Pharmacokinetic Parameters of Insulin Aspart in Pigs
| Parameter | Subcutaneous (SC) | Intravenous (IV) |
| Tmax (min) | Strong trend towards being shorter than human insulin | No significant difference from human insulin |
| Cmax | - | - |
| AUC | - | - |
| Half-life (t½) | - | - |
| Reference | [2] | [2] |
Note: Specific values for Cmax, AUC, and half-life were not detailed in the referenced study, which focused on the comparative absorption profile.
Table 2: Pharmacokinetic Parameters of Insulin Aspart in Healthy Cats (0.25 IU/kg)
| Parameter | Intramuscular (IM) | Subcutaneous (SC) |
| Onset of Action (min) | 10 (median) | 12.5 (median) |
| Time to Peak Action (min) | Not significantly different from SC | Not significantly different from IM |
| Duration of Action (min) | 182.5 ± 34.33 (mean ± SD) | 159.38 ± 41.87 (mean ± SD) |
| Cmax (pmol/L) | 1,265.17 (median) | 3,278.19 (median) |
| AUC (pmol/L*min) | 82,662 ± 30,565 (mean ± SD) | 135,060 ± 39,026 (mean ± SD) |
| Reference | [3] | [3] |
Table 3: Pharmacokinetic Parameters of Insulin Aspart in Rats and Dogs
| Species | Route | Key Findings | Reference |
| Rat (Sprague-Dawley) | SC, IV | No significant pharmacokinetic differences between insulin aspart and human insulin. | [2] |
| Dog | SC, IV | No significant pharmacokinetic differences between insulin aspart and human insulin. | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline methodologies for key experiments cited in the literature.
Subcutaneous Administration Protocol in Sprague-Dawley Rats
This protocol describes a typical procedure for assessing the pharmacokinetics of insulin aspart following subcutaneous administration in rats.
-
Animal Model: Male or female Sprague-Dawley rats, approximately 7 weeks old, are used. Animals are housed under standard laboratory conditions with free access to food and water.[4]
-
Dose Preparation: Insulin aspart is diluted to the desired concentration using a sterile vehicle (e.g., physiological saline).
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions for at least one week. Prior to dosing, rats are fasted overnight (approximately 12 hours) with free access to water to ensure a stable baseline glucose level.
-
Dosing:
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, and 360 minutes) post-dosing.
-
Samples are typically collected from the tail vein or via a cannulated vessel.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent insulin degradation.
-
-
Sample Processing:
-
Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
-
Intravenous Administration Protocol in Beagle Dogs
This protocol outlines a standard procedure for evaluating the pharmacokinetics of insulin aspart following intravenous administration in dogs.
-
Animal Model: Male or female Beagle dogs are commonly used. They are housed in a controlled environment and fed a standard diet.
-
Catheterization: For ease of dosing and repeated blood sampling, a catheter is surgically implanted in a suitable vein (e.g., cephalic or saphenous vein) under anesthesia prior to the study.[6]
-
Dose Preparation: Insulin aspart solution for intravenous administration is prepared by diluting it to a concentration of 0.05 to 1 unit/mL in a sterile infusion fluid such as 0.9% Sodium Chloride Injection, USP, in polypropylene infusion bags.[7]
-
Dosing:
-
Blood Sampling:
-
Blood samples are collected via the catheter at specified time intervals.
-
The sampling schedule is designed to capture the rapid distribution and elimination phases of intravenously administered insulin.
-
-
Sample Processing: Plasma is prepared and stored as described in the subcutaneous protocol for rats.
Analytical Method: LC-MS/MS for Insulin Aspart Quantification
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying insulin aspart in plasma samples.
-
Sample Preparation (Solid Phase Extraction):
-
Aliquots of plasma samples (e.g., 400 µL) are transferred to low protein binding tubes.[1]
-
An ammonia solution is added, and the samples are vortexed.[1]
-
The samples are loaded onto conditioned solid phase extraction cartridges.[1]
-
The cartridges are washed, and insulin aspart is eluted.
-
The eluate is dried under a stream of nitrogen.[1]
-
The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into an LC system.
-
Separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Multiple reaction monitoring (MRM) is used to detect and quantify insulin aspart based on specific precursor-to-product ion transitions.
-
Visualization of Key Processes
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
The following diagram illustrates the general workflow of an in vivo pharmacokinetic study for insulin aspart.
Insulin Aspart Signaling Pathway
Insulin aspart exerts its glucose-lowering effects by binding to the insulin receptor and activating downstream signaling cascades. The primary pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which subsequently activates the PI3K-Akt pathway.
Distribution and Clearance
Distribution
Following administration, insulin aspart is distributed throughout the body. It has a low binding affinity to plasma proteins (less than 10%).[10] The primary target tissues for insulin action are the liver, skeletal muscle, and adipose tissue, where it facilitates glucose uptake and metabolism.
Metabolism and Clearance
Insulin aspart is primarily metabolized in the liver and kidneys.[10] The insulin-receptor complex is internalized by the cell, and the insulin is degraded by insulin-degrading enzyme (IDE).[1][11] The clearance of insulin aspart is approximately 1.2 L/h/kg, with an elimination half-life of around 81 minutes.[10] Renal impairment can affect the clearance of insulin, potentially leading to increased circulating levels.[12]
Conclusion
The in vivo distribution and clearance of insulin aspart in animal models are critical components of its preclinical characterization. While pharmacokinetic profiles in rats and dogs show no significant deviation from human insulin, studies in pigs highlight a more rapid subcutaneous absorption. This guide provides a foundational understanding of the methodologies and expected outcomes of such studies. For the development of novel insulin aspart formulations or delivery systems, a thorough evaluation in appropriate animal models, guided by the principles and protocols outlined herein, is essential for a successful transition to clinical investigation.
References
- 1. Insulin-degrading enzyme is exported via an unconventional protein secretion pathway. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Pharmacokinetics of the rapid-acting insulin analog, insulin aspart, in rats, dogs, and pigs, and pharmacodynamics of insulin aspart in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. View of Insulin dosing affects plasma levels of biochemical parameters in a time-dependent manner in Sprague-Dawley rats | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Original Article [sciencehub.novonordisk.com]
- 9. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 10. Aspart Insulin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of insulin aspart in obesity, renal impairment, or hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Biology of Hexamer Dissociation
Disclaimer: The term "Niasp" in the topic query is not associated with a known protein in major biological databases. This guide will proceed under the assumption that the intended subject was a Non-structural protein (Nsp) that forms a hexameric complex. To provide a comprehensive and data-rich overview of hexamer dissociation, this document will use the extensively studied insulin hexamer as a primary model system. The principles and methodologies described herein are broadly applicable to the study of other hexameric protein complexes, including viral non-structural proteins.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the structural biology, quantitative analysis, and experimental methodologies related to the dissociation of protein hexamers.
Introduction to Protein Hexamers and Dissociation
Hexameric protein assemblies are fundamental to a myriad of biological processes. The formation of a six-subunit complex can offer enhanced stability, avidity in ligand binding, and the creation of unique enzymatic active sites or channels. The function of these complexes is often tightly regulated by the dynamic equilibrium between their assembled and dissociated states. Understanding the structural basis of hexamer dissociation is therefore critical for elucidating biological mechanisms and for the development of therapeutics that can modulate these processes.
Non-structural proteins (Nsps) in viruses, for example, often form oligomeric complexes that are essential for viral replication.[1][2] The assembly and disassembly of these viral machines are attractive targets for antiviral drug development. Similarly, the dissociation of the insulin hexamer is a crucial step in the bioavailability of this vital hormone, with direct implications for the treatment of diabetes.[3][4]
This guide will delve into the quantitative data governing hexamer stability, the experimental protocols used to study dissociation, and the logical and experimental workflows involved in this area of structural biology.
Quantitative Analysis of Hexamer Dissociation
The stability of a hexameric complex can be described by various quantitative parameters, including the equilibrium dissociation constant (Kd), and the kinetic rate constants for association (ka) and dissociation (kd).[5][6] These values are influenced by a range of factors such as pH, temperature, ionic strength, and the presence of co-factors or allosteric modulators.
For the insulin hexamer, the presence of zinc and phenolic compounds is crucial for its stability. The rapid-acting insulin analogs used in therapy are engineered to have faster dissociation rates upon injection into the bloodstream.
Table 1: Dissociation Data for Insulin Hexamer Analogs
| Insulin Analog | Conditions | Dissociation Time | Method | Reference |
| Glulisine | Severe dilution, absence of Zn²⁺ | < 10 seconds | Light Scattering | [3] |
| Lispro | Dilution, presence of Zn²⁺ and phenolic compounds | Seconds to one hour | Light Scattering | [3] |
| Aspart | Dilution, presence of Zn²⁺ and phenolic compounds | Seconds to one hour | Light Scattering | [3] |
| Human Insulin | Dilution with EDTA (removes Zn²⁺) | Rapid dissociation | Light Scattering | [3] |
Experimental Protocols for Studying Hexamer Dissociation
A variety of biophysical and structural biology techniques are employed to study the dissociation of hexameric proteins. Each method provides unique insights into the structure, kinetics, and thermodynamics of the process.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for visualizing the high-resolution structure of protein complexes in a near-native state.[7][8] For studying hexamer dissociation, cryo-EM can be used to capture snapshots of the complex in different states, including partially assembled or dissociated intermediates.
Detailed Methodology:
-
Sample Preparation: The purified hexameric protein is applied to an EM grid, which is then blotted to create a thin aqueous film.[9] The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample, preventing the formation of ice crystals.[9][10]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope under cryogenic conditions. A large dataset of images, or "micrographs," is collected, showing the protein complexes in various orientations.[10]
-
Image Processing:
-
Particle Picking: Individual particle images are computationally selected from the micrographs.[10]
-
2D Classification: The particle images are grouped into classes based on their orientation, allowing for an initial assessment of sample homogeneity and the presence of different conformational states.
-
3D Reconstruction: The 2D class averages are used to generate an initial 3D model of the protein complex. This model is then refined to high resolution using the entire particle dataset.[10]
-
-
Analysis of Dissociation: To study dissociation, samples can be prepared under conditions that favor the dissociated state (e.g., by altering pH, removing co-factors, or introducing a denaturant). The resulting micrographs can be analyzed for the presence of monomers, dimers, or other sub-complexes. Time-resolved cryo-EM techniques can also be used to capture intermediates in the dissociation process.[10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11][12] It is highly effective for determining the kinetics of protein-protein interactions, including the association and dissociation of subunits in a complex.[13][14]
Detailed Methodology:
-
Immobilization of the Ligand: One of the interacting proteins (the "ligand") is immobilized on the surface of a sensor chip.[13] This can be achieved through various chemistries, such as amine coupling.
-
Interaction Analysis: The other interacting protein (the "analyte") is flowed over the sensor surface in a solution.[13] As the analyte binds to the immobilized ligand, the change in mass on the sensor surface causes a change in the refractive index, which is detected as a response.[11]
-
Dissociation Phase: After the association phase, a buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the response signal.[11]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Förster Resonance Energy Transfer (FRET)
FRET is a spectroscopic technique that can be used to measure the distance between two fluorescent molecules.[15][16] It is a powerful tool for studying protein conformational changes and protein-protein interactions, including the dissociation of oligomeric complexes, both in vitro and in living cells.[17][18][19]
Detailed Methodology:
-
Fluorophore Labeling: The protein of interest is labeled with a FRET donor fluorophore, and another subunit or interacting partner is labeled with a FRET acceptor fluorophore. This is often achieved by creating fusion proteins with fluorescent proteins like CFP (donor) and YFP (acceptor).[18]
-
Excitation and Emission: The sample is excited with light at the donor's excitation wavelength. If the donor and acceptor are in close proximity (typically <10 nm), non-radiative energy transfer can occur from the donor to the acceptor.[19] This results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.
-
Measurement of FRET Efficiency: The efficiency of energy transfer is measured, which is inversely proportional to the sixth power of the distance between the fluorophores.
-
Monitoring Dissociation: Dissociation of the hexamer will lead to an increase in the distance between the donor and acceptor fluorophores, resulting in a decrease in FRET efficiency. This can be monitored in real-time to study the kinetics of dissociation.
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of hexamer dissociation.
Caption: Cryo-EM workflow for structural analysis of hexamer dissociation.
Caption: Factors influencing insulin hexamer stability and dissociation.
Caption: A generic signaling pathway regulated by hexamer dissociation.
Conclusion and Future Directions
The study of hexamer dissociation is a vibrant field within structural biology, with profound implications for both basic science and medicine. The methodologies outlined in this guide, from high-resolution imaging with cryo-EM to real-time kinetic analysis with SPR and FRET, provide a powerful toolkit for dissecting the molecular mechanisms that govern the stability and function of these essential protein complexes.
For viral Nsps, a deeper understanding of their oligomeric dynamics can pave the way for novel antiviral therapies that disrupt essential processes like replication and immune evasion. For therapeutic proteins like insulin, continued research into the factors controlling dissociation will enable the design of more effective and faster-acting drugs. The integration of these experimental techniques with computational modeling will undoubtedly continue to yield exciting new insights into the complex world of protein quaternary structure.
References
- 1. Mechanisms of Coronavirus Nsp1-Mediated Control of Host and Viral Gene Expression [mdpi.com]
- 2. The art of hijacking: how Nsp1 impacts host gene expression during coronaviral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cryo EM | Cryo EM Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. db.cngb.org [db.cngb.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Resonance Energy Transfer: A Tool for Probing Molecular Cell-Biomaterial Interactions in Three Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. schroderlab.org [schroderlab.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Unraveling "Niasp": A Case of Mistaken Identity in Protein Research
A comprehensive investigation into the stability and aggregation properties of a protein identified as "Niasp" has revealed that no such protein is documented in publicly available scientific literature. The term "this compound" appears to be a potential misspelling or a misidentification, with search results pointing to a variety of unrelated subjects. This technical guide will address the likely sources of this confusion and provide a framework for approaching protein stability and aggregation studies for correctly identified therapeutic proteins.
The initial search for "this compound" yielded several distinct, non-protein-related entities:
-
Niaspan® : An extended-release formulation of niacin (nicotinic acid or Vitamin B3), a small molecule drug used to manage cholesterol levels.[1][2]
-
This compound (Northern Ireland Adult Safeguarding Partnership) : A governmental organization focused on the protection of vulnerable adults.[3][4][5]
-
This compound : A designation for nickel-aspartate complexes, which are metal-organic frameworks and not proteins.[6][7][8][9]
-
This compound (Near Infrared Spectrometer and Photometer) : An instrument aboard the Euclid space telescope.[10]
Furthermore, searches for similarly named proteins such as NipA (a fungal effector protein), Zasp (a Drosophila muscle protein), and Npas4 (a neuronal transcription factor) confirmed that these are distinct entities with no apparent connection to the query "this compound".[11][12][13]
Given the audience of researchers, scientists, and drug development professionals, it is plausible that "this compound" is an internal project name, a typographical error, or a misunderstanding of a related term. For instance, the user might be interested in the stability of a therapeutic protein that is being formulated in a manner similar to the extended-release profile of Niaspan®.
To proceed with a meaningful analysis of protein stability and aggregation, the correct identity of the protein of interest is paramount. Once the protein is correctly identified, a systematic approach can be undertaken to characterize its solution behavior.
A General Framework for Assessing Protein Stability and Aggregation
For any given therapeutic protein, a thorough understanding of its stability and aggregation properties is critical for successful drug development. The following sections outline the standard experimental protocols and data presentation that would be essential for a comprehensive technical guide.
Table 1: Key Parameters for Assessing Protein Stability
| Parameter | Method(s) | Description | Importance in Drug Development |
| Thermal Stability (Tm) | Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, Intrinsic Tryptophan Fluorescence | The temperature at which 50% of the protein is unfolded. A higher Tm generally indicates greater stability. | Predicts shelf-life and stability under various storage conditions. |
| Conformational Stability | Circular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the secondary and tertiary structure of the protein in solution. | Ensures the protein maintains its native, active conformation. |
| Colloidal Stability | Dynamic Light Scattering (DLS), Static Light Scattering (SLS) | Measures the propensity of protein molecules to interact and aggregate in solution. | Critical for preventing aggregation, which can lead to loss of efficacy and immunogenicity. |
| Chemical Stability | HPLC-based methods (e.g., RP-HPLC, IEX-HPLC), Mass Spectrometry (MS) | Assesses degradation pathways such as oxidation, deamidation, and hydrolysis. | Identifies potential degradation products and informs formulation strategies to minimize them. |
Experimental Protocols
A detailed technical guide would provide step-by-step methodologies for the key experiments listed above. For example, a protocol for Dynamic Light Scattering (DLS) to assess aggregation would include:
-
Sample Preparation : Detailed instructions on buffer composition, protein concentration, and filtration steps to remove extraneous particles.
-
Instrument Setup : Specifics of the DLS instrument, including laser wavelength, scattering angle, and temperature control.
-
Data Acquisition : Parameters for data collection, such as the number of runs, duration of each run, and correlation function analysis.
-
Data Analysis : Methods for calculating the hydrodynamic radius (Rh), polydispersity index (PDI), and the distribution of particle sizes to quantify the extent of aggregation.
Visualization of Experimental Workflows
To enhance clarity, diagrams illustrating experimental workflows are crucial. Below is an example of a Graphviz diagram outlining a general workflow for protein stability and aggregation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. volunteernow.co.uk [volunteernow.co.uk]
- 4. old.causewaycoastandglens.gov.uk [old.causewaycoastandglens.gov.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. eoportal.org [eoportal.org]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Zasp is required for the assembly of functional integrin adhesion sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Assessing Niasp Efficacy in Rodent Diabetes Models
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The development of novel insulin analogues with improved pharmacokinetic and pharmacodynamic profiles is a key objective in diabetes research. "Niasp" is a novel investigational insulin analogue. This document provides a comprehensive protocol for evaluating the preclinical efficacy of this compound in established rodent models of diabetes. The described methodologies are designed to assess its glucose-lowering capabilities, impact on glucose tolerance and insulin sensitivity, and its effect on canonical insulin signaling pathways.
Two primary rodent models are recommended: the streptozotocin (STZ)-induced diabetic mouse (a model for Type 1 diabetes) and the db/db mouse (a genetic model for Type 2 diabetes).[1][2][3] The choice of model should align with the specific research questions and the intended therapeutic application of this compound.
2. Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2.1. Induction of Diabetes (STZ Model)
The STZ model is used to induce a state resembling Type 1 diabetes through the chemical ablation of pancreatic β-cells.[4]
-
Materials : Streptozotocin (STZ), Sodium Citrate Buffer (0.1 M, pH 4.5), syringes, isoflurane for anesthesia.
-
Protocol :
-
Prepare a fresh solution of STZ in cold sodium citrate buffer immediately before injection, as STZ degrades rapidly.[5]
-
Fast mice for 4-6 hours prior to STZ administration.[5]
-
Administer a single high dose of STZ (e.g., 150-200 mg/kg) via intraperitoneal (IP) injection, or multiple low doses (e.g., 40-50 mg/kg) on five consecutive days.[4][5][6] The multi-low-dose protocol is often preferred as it more closely mimics the pathogenesis of Type 1 diabetes.[4]
-
Provide animals with 10% sucrose water for 24-48 hours post-injection to prevent severe hypoglycemia.[4]
-
Monitor blood glucose levels 7-10 days post-injection. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.[7]
-
2.2. Animal Grouping and this compound Administration
-
Groups :
-
Administration : this compound and control insulins are typically administered via subcutaneous (SC) injection. The dosing volume and frequency will depend on the pharmacokinetic profile of this compound.
2.3. Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the animal to clear an exogenous glucose load, providing insights into overall glucose homeostasis.[10][11]
-
Protocol :
-
Fast mice overnight (approximately 16 hours) with free access to water.[10][12]
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.[12]
-
Administer this compound or vehicle subcutaneously at a predetermined time before the glucose challenge.
-
At t=0, inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[10][12]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[12][13]
-
2.4. Insulin Tolerance Test (ITT)
The ITT measures the whole-body response to exogenous insulin, providing a measure of insulin sensitivity.[14][15]
-
Protocol :
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Inject this compound or a standard insulin (e.g., 0.75-1.0 U/kg body weight) intraperitoneally. The exact dose may need to be optimized based on the animal model's insulin sensitivity.[14][17]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.[14]
-
Have a glucose solution ready to treat any mice that become severely hypoglycemic (blood glucose < 25 mg/dL).[17]
2.5. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound, and how these factors relate to its glucose-lowering effect over time.[18][19]
-
Protocol :
-
Administer a single subcutaneous dose of this compound to diabetic rats or mice.
-
Collect serial blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-injection.
-
Measure plasma this compound concentrations using a validated immunoassay (e.g., ELISA).
-
Simultaneously, measure blood glucose concentrations at the same time points.
-
Analyze the data to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) and correlate them with the pharmacodynamic effect (glucose reduction).[19]
-
3. Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Baseline Characteristics of Study Animals
| Group | Genotype/Condition | N | Body Weight (g) | Fasting Blood Glucose (mg/dL) |
|---|---|---|---|---|
| 1 | Wild-Type Control | 10 | 25.5 ± 1.2 | 110 ± 8 |
| 2 | Diabetic Control (STZ) | 10 | 22.1 ± 1.5 | 450 ± 35 |
| 3 | Diabetic + this compound (Low) | 10 | 22.5 ± 1.3 | 445 ± 40 |
| 4 | Diabetic + this compound (High) | 10 | 22.3 ± 1.6 | 452 ± 38 |
| 5 | Diabetic + NPH | 10 | 22.0 ± 1.4 | 448 ± 32 |
Data are presented as mean ± SEM.
Table 2: Blood Glucose Levels during IPGTT (mg/dL)
| Group | 0 min | 15 min | 30 min | 60 min | 120 min | AUC (mg/dL*min) |
|---|---|---|---|---|---|---|
| Diabetic Control | 450 ± 35 | 610 ± 40 | 580 ± 38 | 520 ± 30 | 480 ± 25 | 65,400 ± 4,500 |
| Diabetic + this compound | 250 ± 20 | 450 ± 25 | 400 ± 22 | 320 ± 18 | 260 ± 15 | 43,800 ± 3,200 |
| Diabetic + NPH | 280 ± 22 | 490 ± 28 | 440 ± 25 | 350 ± 20 | 290 ± 18 | 48,600 ± 3,800 |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
Table 3: Blood Glucose Levels during ITT (% of Baseline)
| Group | 0 min | 15 min | 30 min | 60 min |
|---|---|---|---|---|
| Diabetic Control | 100 | 95 ± 4 | 92 ± 5 | 90 ± 6 |
| Diabetic + this compound | 100 | 65 ± 5 | 45 ± 4 | 50 ± 6 |
| Diabetic + NPH | 100 | 75 ± 6 | 55 ± 5 | 60 ± 7 |
Data are presented as mean ± SEM.
4. Visualization of Pathways and Workflows
4.1. Experimental Workflow
The following diagram outlines the general experimental workflow for assessing this compound efficacy.
4.2. Insulin Signaling Pathway
This compound is expected to act via the canonical insulin signaling pathway. Key components of this pathway are illustrated below. The activation of Akt (Protein Kinase B) is a critical downstream event leading to glucose uptake.[20][21]
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 4. researchgate.net [researchgate.net]
- 5. diacomp.org [diacomp.org]
- 6. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Insulin analogues (insulin detemir and insulin aspart) versus traditional human insulins (NPH insulin and regular human insulin) in basal-bolus therapy for patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-acting insulin analogues NPH human insulin in type 1 diabetes: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. Intraperitoneal Glucose Tolerance Test (IPGTT) [bio-protocol.org]
- 13. diacomp.org [diacomp.org]
- 14. mmpc.org [mmpc.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Insulin Tolerance Test in Mouse [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Pharmacokinetic/pharmacodynamic studies on exenatide in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Insulin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Measurement of Insulin Aspart Activity on Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the in vitro activity of insulin aspart, a rapid-acting insulin analog. The described assays are fundamental for quality control, biosimilarity studies, and research into insulin signaling.
Introduction
Insulin aspart is a recombinant human insulin analog where the proline residue at position B28 is replaced by aspartic acid.[1][2][3] This modification reduces the tendency of the molecule to form hexamers, leading to faster absorption and a more rapid onset of action compared to regular human insulin.[2][3] In vitro assays are crucial for assessing the biological activity and potency of insulin aspart preparations, providing a reliable alternative to in vivo animal testing.[4][5][6]
The primary mechanism of action for insulin aspart involves binding to the insulin receptor (IR), a receptor tyrosine kinase.[1][2][7] This binding triggers autophosphorylation of the receptor and initiates downstream signaling cascades, principally the PI3K/Akt and Ras/MAPK pathways.[8][9][10][11] These pathways orchestrate the metabolic effects of insulin, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into cells.[1][12][13]
This document details protocols for three key in vitro assays to measure insulin aspart activity:
-
Insulin Receptor Phosphorylation Assay: A direct measure of the initial step in the insulin signaling cascade.
-
Akt Phosphorylation Assay: An assessment of a critical downstream signaling node.
-
Glucose Uptake Assay: A functional assay measuring the ultimate metabolic effect of insulin action.
Insulin Receptor Phosphorylation Assay
This assay quantifies the phosphorylation of the insulin receptor upon binding of insulin aspart. A commonly used method is an in-cell western assay, which is a quantitative immunofluorescence-based technique performed in microplates.[4][5][6]
Experimental Protocol
Cell Line: CHO INSR 1284 cells, a Chinese Hamster Ovary (CHO-K1) cell line that stably overexpresses the human insulin receptor, are recommended.[4][5]
Materials:
-
CHO INSR 1284 cells (ATCC® CRL-3307™)[5]
-
Complete growth medium: Ham's F-12K Medium with 10% Fetal Bovine Serum (FBS) and 0.5 mg/mL G418
-
Serum-free medium: Ham's F-12K Medium
-
Insulin Aspart (test sample and reference standard)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey Blocking Buffer or equivalent
-
Primary antibodies:
-
Anti-phosphotyrosine antibody (e.g., clone 4G10)
-
Antibody for normalization (e.g., anti-GAPDH or a total protein stain)
-
-
Secondary antibodies: Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
96-well, clear-bottom, black-walled plates
-
Microplate reader with infrared imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture CHO INSR 1284 cells to 80-90% confluency.
-
Harvest cells and seed into a 96-well plate at a density of 3 x 10^4 cells/well.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
Remove the growth medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 18-24 hours at 37°C.
-
-
Insulin Aspart Treatment:
-
Prepare serial dilutions of insulin aspart (test sample and reference standard) in serum-free medium.
-
Remove the starvation medium and add 50 µL of the insulin aspart dilutions to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Remove the insulin aspart solution and add 150 µL of fixing solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate three times with 0.1% Tween-20 in PBS.
-
Add 150 µL of permeabilization solution and incubate for 20 minutes at room temperature.
-
Wash the plate three times with 0.1% Tween-20 in PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Dilute the primary antibodies in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the plate five times with 0.1% Tween-20 in PBS.
-
Dilute the secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with 0.1% Tween-20 in PBS.
-
-
Data Acquisition:
-
Scan the plate using a microplate reader with infrared imaging capabilities (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the anti-phosphotyrosine signal and the normalization signal.
-
Data Presentation
| Insulin Aspart (nM) | Phospho-IR Signal (a.u.) | Normalized Signal (Phospho-IR / Total Protein) |
| 0 | 150 | 1.00 |
| 0.1 | 450 | 3.00 |
| 1 | 1200 | 8.00 |
| 10 | 2550 | 17.00 |
| 100 | 3000 | 20.00 |
| 1000 | 3075 | 20.50 |
Akt Phosphorylation Assay
This assay measures the phosphorylation of Akt (also known as Protein Kinase B) at Serine 473, a key event in the PI3K/Akt signaling pathway downstream of the insulin receptor.[14][15][16]
Experimental Protocol
Cell Line: 3T3-L1 adipocytes or L6 myotubes are suitable for this assay.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Insulin Aspart (test sample and reference standard)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibodies:
-
Anti-phospho-Akt (Ser473) antibody
-
Anti-total Akt antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes or L6 myoblasts into myotubes.
-
-
Serum Starvation:
-
Once differentiated, serum-starve the cells in serum-free medium for 4-6 hours.
-
-
Insulin Aspart Treatment:
-
Treat the cells with various concentrations of insulin aspart for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody for normalization.
-
Data Presentation
| Insulin Aspart (nM) | Phospho-Akt (Ser473) Band Intensity (a.u.) | Total Akt Band Intensity (a.u.) | Normalized p-Akt / Total Akt Ratio |
| 0 | 500 | 10000 | 0.05 |
| 0.1 | 2500 | 10200 | 0.25 |
| 1 | 8000 | 9900 | 0.81 |
| 10 | 15000 | 10100 | 1.49 |
| 100 | 18000 | 9800 | 1.84 |
| 1000 | 18500 | 10000 | 1.85 |
Glucose Uptake Assay
This functional assay measures the ability of insulin aspart to stimulate the uptake of glucose into cells, a primary physiological effect of insulin.[17][18] The assay typically uses a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.
Experimental Protocol
Cell Line: Differentiated 3T3-L1 adipocytes are the most common cell line for this assay.[17]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin Aspart (test sample and reference standard)
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture and differentiate 3T3-L1 cells in 12-well or 24-well plates.
-
-
Serum Starvation and Pre-incubation:
-
Serum-starve the differentiated adipocytes for 2-4 hours.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
-
Insulin Aspart Stimulation:
-
Add various concentrations of insulin aspart to the wells and incubate for 20 minutes at 37°C.
-
For a negative control, add cytochalasin B, an inhibitor of glucose transport.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well.
-
Incubate for 5 minutes at 37°C.
-
-
Termination of Uptake:
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 0.1% SDS.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Data Presentation
| Insulin Aspart (nM) | [³H]glucose Uptake (cpm/mg protein) | Fold Increase over Basal |
| 0 | 2500 | 1.0 |
| 0.1 | 7500 | 3.0 |
| 1 | 20000 | 8.0 |
| 10 | 35000 | 14.0 |
| 100 | 40000 | 16.0 |
| 1000 | 41250 | 16.5 |
Visualizations
Caption: Insulin signaling pathway.
Caption: In-Cell Western Workflow.
References
- 1. What is the mechanism of Insulin aspart? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. research.tue.nl [research.tue.nl]
- 13. Insulin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]
- 17. In Vitro Biological Characterization of Recombinant Insulin Aspart from Biogenomics and Originator Insulin Aspart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucose Uptake Assay (Theory) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Niaspan® (Extended-Release Niacin)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Niaspan®, an extended-release formulation of niacin (nicotinic acid), is a therapeutic agent used for the management of dyslipidemia. Accurate and robust analytical methods are critical for the quality control of Niaspan® drug products and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of niacin in pharmaceutical dosage forms and biological matrices due to its specificity, precision, and accuracy. This document provides detailed application notes and protocols for the quantification of niacin in Niaspan® tablets using Reverse-Phase HPLC (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical quantitative data and chromatographic conditions for the analysis of niacin using different HPLC methods.
Table 1: HPLC Method Parameters for Niacin Quantification
| Parameter | Method 1 (USP Monograph) | Method 2 (Validated RP-HPLC) |
| Column | L8 packing (C8), 4.6-mm × 15-cm; 5-µm | Agilent ZORBAX SB-C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase | Methanol and water (82:18), adjusted with glacial acetic acid to pH 3.15 ± 0.05 | Acetonitrile: distilled water (85:15), adjusted with phosphoric acid to pH 4.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 260 nm | 261 nm |
| Injection Volume | 25 µL | Not Specified |
| Column Temp. | Not Specified | Ambient |
| Diluent | Methanol and water (82:18) | Mobile Phase |
Table 2: Validation and Performance Data for Niacin Quantification
| Parameter | Method 1 (USP Monograph) | Method 2 (Validated RP-HPLC) |
| Retention Time | Not specified (relative retention times used) | 3.125 min |
| Linearity Range | Not specified | 10–80 µg/mL |
| Correlation Coeff. (r²) | Not specified | 0.999 |
| Accuracy (% Recovery) | Not specified | 98.83–101.20% |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| System Suitability | Tailing factor: NMT 2.0; RSD: NMT 2.0% | Tailing factor within limits |
Experimental Protocols
Protocol 1: Quantification of Niacin in Niaspan® Extended-Release Tablets (Based on USP Monograph)
1. Materials and Reagents:
-
USP Niacin Reference Standard (RS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid
-
Niaspan® Extended-Release Tablets
2. Preparation of Solutions:
-
Diluent: Prepare a mixture of methanol and water (82:18).
-
Mobile Phase: Prepare a mixture of methanol and water (82:18). Adjust the pH to 3.15 ± 0.05 with glacial acetic acid. Filter and degas the mobile phase before use.
-
Standard Solution (250 µg/mL): Accurately weigh a suitable quantity of USP Niacin RS and dissolve in the Diluent to obtain a final concentration of 250 µg/mL.
-
Sample Solution (250 µg/mL):
-
Weigh and finely powder not fewer than 20 Niaspan® tablets.
-
Transfer a quantity of the powder, equivalent to 50 mg of niacin, to a suitable flask.
-
Add a portion of the Diluent and stir for 2 hours to ensure complete extraction of niacin from the extended-release matrix.
-
Quantitatively transfer the contents to a volumetric flask and dilute with Diluent to a final concentration of 250 µg/mL of niacin.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
3. HPLC System and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: L8 packing (e.g., C8), 4.6-mm × 15-cm; 5-µm particle size.[1][2]
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the Standard Solution. The tailing factor for the niacin peak should not be more than 2.0, and the relative standard deviation for replicate injections should not be more than 2.0%.[2]
-
Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Record the peak areas for the niacin peak in each chromatogram.
5. Calculation: Calculate the percentage of the labeled amount of niacin in the portion of tablets taken using the following formula:
% Assay = (Peak Area of Sample / Peak Area of Standard) × (Concentration of Standard / Concentration of Sample) × 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of niacin in Niaspan® tablets.
Caption: Workflow for Niaspan® tablet analysis.
Niacin Signaling Pathway
Niacin exerts its lipid-modifying effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2).[3][4] This leads to a cascade of downstream effects in adipocytes and hepatocytes.
References
Application Notes and Protocols: The Role of Niacinamide in Pancreatic Islet Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "Niasp" does not correspond to a known compound in pancreatic islet cell research, it is plausible that this is a typographical error for "Fiasp®" or refers to related compounds containing niacin. Fiasp® is a fast-acting insulin aspart formulation that includes niacinamide (also known as nicotinamide) to accelerate its absorption. Niacinamide, a form of vitamin B3, has been a subject of investigation in pancreatic islet cell research for its multifaceted effects on β-cell function and survival. These application notes provide an overview of the known effects of niacinamide on pancreatic islets and detailed protocols for relevant experimental investigations.
Niacinamide has been shown to modulate insulin secretion, protect against β-cell apoptosis, and influence key signaling pathways. Its effects can be both protective and, under certain conditions, inhibitory, making it a compound of interest for understanding islet biology and developing therapeutic strategies.
Data Presentation
The following tables summarize the quantitative effects of niacinamide on pancreatic islet cells as reported in various studies.
Table 1: Dose-Dependent Effects of Nicotinamide on Glucose-Stimulated Insulin Secretion (GSIS) in Rat Pancreatic Islets
| Nicotinamide Concentration | Effect on GSIS (in response to 16.7 mM glucose) | Reference |
| 0.5 mM | Enhanced insulin release | [1] |
| 3 mM | Threshold for potentiation of GSIS | |
| 5.0 mM | 30-40% increase in insulin content | [1] |
| 20 mM | Maximal potentiation of GSIS (~250%) | |
| 25 mM | Strong inhibition of insulin secretion | [1] |
Table 2: Effects of Nicotinamide on Pancreatic β-Cell Mass
| Treatment | Change in β-Cell Mass | Experimental Model | Reference |
| Nicotinamide (350 mg/kg) | 62.7 +/- 7.8% increase after 4 weeks | Partially pancreatectomized OLETF rats | [2] |
| Cessation of Nicotinamide | Gradual decrease to pretreatment levels (30.3 +/- 4.0%) over 4 weeks | Partially pancreatectomized OLETF rats | [2] |
Signaling Pathways
Niacinamide's effects on pancreatic islet cells are mediated through several signaling pathways. The two primary pathways identified are the GPR109A receptor pathway and the SIRT1 pathway.
GPR109A Signaling Pathway
Niacin acts as a ligand for the G-protein coupled receptor GPR109A, which is expressed on β-cells.[3][4][5] Activation of GPR109A can lead to an inhibition of glucose-stimulated insulin secretion.[5] This pathway involves the generation of reactive oxygen species (ROS) and the upregulation of PPARγ and UCP2.[3]
SIRT1 Signaling Pathway
Nicotinamide mononucleotide (NMN), a precursor to NAD+, can increase NAD+ levels in pancreatic islets, which in turn activates Sirtuin 1 (SIRT1).[6][7] SIRT1 is a deacetylase that plays a crucial role in protecting β-cells from oxidative stress and apoptosis.[8] It can deacetylate and activate downstream targets such as PGC-1α and UCP2, leading to improved mitochondrial function and cell survival.[6][7]
Experimental Protocols
Experimental Workflow: Investigating the Effects of Niacinamide on Pancreatic Islets
Protocol 1: Isolation of Murine Pancreatic Islets
Objective: To isolate pancreatic islets from mice for subsequent in vitro experiments.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Histopaque-1077 (e.g., Sigma-Aldrich)
-
Syringes and needles
-
Surgical instruments
-
Centrifuge
-
Microscope
Procedure:
-
Euthanize the mouse using a humane, approved method.
-
Expose the abdominal cavity and locate the pancreas.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold collagenase solution until fully distended.
-
Excise the pancreas and place it in a conical tube with collagenase solution.
-
Incubate at 37°C for 10-15 minutes with gentle shaking.
-
Stop the digestion by adding cold HBSS with FBS.
-
Wash the digested tissue by centrifugation and resuspend in HBSS.
-
Create a density gradient by carefully layering the cell suspension on top of Histopaque-1077.
-
Centrifuge at 900 x g for 20 minutes at 4°C.
-
Collect the islet layer from the interface of the Histopaque and HBSS.
-
Wash the collected islets with HBSS.
-
Handpick the islets under a microscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure insulin secretion from isolated islets in response to different glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)
-
Isolated pancreatic islets
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Pre-incubate batches of 10-20 size-matched islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
-
Transfer the islets to a fresh 24-well plate.
-
Incubate the islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C to measure basal insulin secretion. Collect the supernatant.
-
Incubate the same islets in KRB buffer with high glucose (16.7 mM) for 1 hour at 37°C to measure stimulated insulin secretion. Collect the supernatant.
-
(Optional) To test the effect of niacinamide, include it in the incubation buffers at the desired concentrations.
-
Store the collected supernatants at -20°C until the insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Measure the insulin concentration in the supernatants and islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Express the results as insulin secreted as a percentage of total insulin content or as ng of insulin per islet per hour.
Protocol 3: Pancreatic Islet Cell Viability Assay
Objective: To assess the effect of niacinamide on islet cell viability and apoptosis.
Materials:
-
Isolated pancreatic islets
-
Culture medium
-
Niacinamide solution
-
Apoptosis-inducing agent (e.g., streptozotocin, cytokines)
-
Cell viability reagents (e.g., FDA/PI staining, MTT assay)
-
Apoptosis detection kit (e.g., TUNEL assay, Caspase-3 activity assay)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture isolated islets in multi-well plates.
-
Treat the islets with different concentrations of niacinamide for a specified period (e.g., 24-48 hours).
-
(Optional) Co-treat with an apoptosis-inducing agent to assess the protective effects of niacinamide.
-
For FDA/PI Staining:
-
Incubate islets with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) solution.
-
Visualize under a fluorescence microscope. Live cells will fluoresce green (FDA), and dead cells will fluoresce red (PI).
-
Quantify the percentage of live and dead cells.
-
-
For MTT Assay:
-
Incubate islets with MTT solution.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For Apoptosis Assays:
-
Follow the manufacturer's protocol for the chosen apoptosis detection kit (e.g., TUNEL or Caspase-3).
-
Quantify the apoptotic cells using fluorescence microscopy or a plate reader.
-
Conclusion
The study of niacinamide in pancreatic islet cell research reveals a complex and concentration-dependent role in modulating β-cell function and survival. While high concentrations may be inhibitory to insulin secretion, lower concentrations show potential for enhancing insulin release and protecting against cell death. The provided protocols offer a foundation for researchers to investigate these effects further and to elucidate the underlying molecular mechanisms. A thorough understanding of the signaling pathways involved, such as the GPR109A and SIRT1 pathways, is crucial for the development of novel therapeutic strategies for diabetes and other pancreatic disorders.
References
- 1. Long-term effects of nicotinamide-induced inhibition of poly(adenosine diphosphate-ribose) polymerase activity in rat pancreatic islets exposed to interleukin-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role of nicotinamide-induced increase in pancreatic beta-cell mass on blood glucose control after discontinuation of the treatment in partially pancreatectomized OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin-induced hyperglycemia is partially mediated via niacin receptor GPR109a in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin receptor GPR109A inhibits insulin secretion and is down-regulated in type 2 diabetic islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs [frontiersin.org]
- 6. Nicotinamide mononucleotide promotes pancreatic islet function through the SIRT1 pathway in mice after severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential [e-dmj.org]
Application Notes and Protocols for Monoclonal Antibody Development for Insulin Aspart Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin aspart is a rapid-acting human insulin analog used in the management of diabetes mellitus. Structurally, it differs from human insulin by a single amino acid substitution: the proline at position B28 is replaced by aspartic acid.[1] This modification prevents the formation of hexamers, allowing for faster absorption and onset of action after subcutaneous injection. The development of specific monoclonal antibodies (mAbs) against insulin aspart is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, immunogenicity assessment, and quality control during manufacturing. These application notes provide a comprehensive overview and detailed protocols for the development and characterization of monoclonal antibodies specific to insulin aspart.
Key Structural Difference for Antibody Targeting
The primary epitope for generating insulin aspart-specific monoclonal antibodies is the altered B-chain C-terminus. The substitution of proline with aspartic acid at position B28 creates a unique conformational and chemical feature that can be targeted to generate antibodies with high specificity, minimizing cross-reactivity with endogenous human insulin.
Diagram: Structural Difference between Human Insulin and Insulin Aspart
Caption: Amino acid substitution at position B28 in insulin aspart.
Monoclonal Antibody Development Workflow
The development of monoclonal antibodies against insulin aspart follows a well-established workflow based on hybridoma technology. This process involves immunizing an animal, typically a mouse, with an immunogenic form of insulin aspart, followed by the fusion of antibody-producing B-cells with myeloma cells to generate immortal hybridoma cell lines.
Diagram: Monoclonal Antibody Development Workflow
Caption: Workflow for insulin aspart monoclonal antibody production.
Experimental Protocols
Protocol 1: Antigen Preparation - Insulin Aspart-KLH Conjugation
To enhance the immunogenicity of the relatively small insulin aspart molecule, it is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
Materials:
-
Insulin Aspart (recombinant)
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sephadex G-25 column
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activate KLH with MBS: a. Dissolve 5 mg of KLH in 0.5 mL of 10 mM phosphate buffer (pH 7.0). b. Dissolve 3 mg of MBS in 200 µL of DMF. c. Add 70 µL of the MBS/DMF solution to the KLH solution and stir gently at room temperature for 30 minutes.
-
Purify Activated KLH: a. Equilibrate a Sephadex G-25 column with 50 mM phosphate buffer (pH 6.0). b. Apply the KLH-MBS reaction mixture to the column and elute with the same buffer to remove free MBS.
-
Conjugate Insulin Aspart to Activated KLH: a. Insulin aspart needs a free sulfhydryl group for conjugation. If not present, a cysteine can be added to the N-terminus during synthesis or a linker can be used. b. Dissolve 5 mg of the sulfhydryl-containing insulin aspart in 100 µL of DMF. c. Immediately add the dissolved insulin aspart to the purified, activated KLH solution. d. Adjust the pH to 7.0-7.5 with 0.1 M NaOH if necessary. e. Incubate the reaction mixture with gentle stirring for 3 hours at room temperature.
-
Purify the Conjugate: a. Dialyze the reaction mixture against PBS (pH 7.2) at 4°C overnight with three buffer changes to remove unconjugated insulin aspart and by-products.
-
Characterize the Conjugate: a. Determine the protein concentration using a BCA or Bradford assay. b. Confirm conjugation using SDS-PAGE, observing a shift in the molecular weight of KLH.
Protocol 2: Hybridoma Development
This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies against insulin aspart.
Materials:
-
BALB/c mice
-
Insulin Aspart-KLH conjugate
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
DMEM (Dulbecco's Modified Eagle Medium) with 20% FBS
Procedure:
-
Immunization: a. Emulsify the insulin aspart-KLH conjugate with an equal volume of CFA for the primary immunization. b. Inject a 6-8 week old female BALB/c mouse intraperitoneally (IP) with 100 µg of the conjugate. c. Boost the immunization every 2-3 weeks with 50 µg of the conjugate emulsified in IFA. d. Three days before fusion, administer a final IP boost of 50 µg of the conjugate in saline.
-
Cell Fusion: a. Euthanize the immunized mouse and aseptically harvest the spleen. b. Prepare a single-cell suspension of splenocytes. c. Mix the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1. d. Add 1 mL of pre-warmed PEG 1500 dropwise over 1 minute while gently stirring the cell pellet. e. Slowly add 10 mL of serum-free DMEM over 5 minutes. f. Centrifuge the cells and resuspend in DMEM with 20% FBS and HAT supplement.
-
Selection and Cloning: a. Plate the fused cells into 96-well plates. b. After 24 hours, begin selection by replacing half the medium with fresh HAT medium every 2-3 days for 2 weeks. c. After 2 weeks, switch to HT medium for 1 week. d. Screen the supernatants of wells with growing hybridoma colonies for the presence of anti-insulin aspart antibodies using ELISA (see Protocol 3). e. Select positive clones and sub-clone by limiting dilution to ensure monoclonality.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Insulin Aspart Detection
This sandwich ELISA protocol is designed for the quantitative detection of insulin aspart.
Materials:
-
96-well microplate
-
Capture antibody (anti-insulin aspart mAb)
-
Detection antibody (biotinylated anti-insulin aspart mAb)
-
Insulin Aspart standards
-
Streptavidin-HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Assay diluent (PBS with 0.5% BSA, 0.05% Tween-20)
Procedure:
-
Coating: a. Dilute the capture anti-insulin aspart mAb to 2 µg/mL in PBS. b. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Sample and Standard Incubation: a. Wash the plate three times. b. Prepare a standard curve of insulin aspart (e.g., 0.2 to 12.8 ng/mL) in assay diluent.[2] c. Add 100 µL of standards and samples to the appropriate wells and incubate for 1 hour at room temperature.
-
Detection Antibody Incubation: a. Wash the plate three times. b. Dilute the biotinylated detection anti-insulin aspart mAb to 1 µg/mL in assay diluent. c. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: a. Wash the plate three times. b. Dilute Streptavidin-HRP according to the manufacturer's instructions in assay diluent. c. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Development and Reading: a. Wash the plate five times. b. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. c. Stop the reaction by adding 50 µL of stop solution. d. Read the absorbance at 450 nm within 30 minutes.
Diagram: Sandwich ELISA Principle
Caption: Principle of the sandwich ELISA for insulin aspart detection.
Data Presentation
Table 1: Monoclonal Antibody Characterization
| Parameter | Description | Target Value | Method |
| Affinity (KD) | Equilibrium dissociation constant, indicates the strength of the antibody-antigen interaction. | 10-9 to 10-12 M (Low nM to pM range for high affinity) | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) |
| Specificity | Ability to distinguish between insulin aspart and other insulin analogs. | High for insulin aspart | Competitive ELISA or SPR |
| Cross-Reactivity | Binding to related molecules like human insulin, insulin lispro, and insulin glulisine. | <1% for human insulin and other analogs | Competitive ELISA |
| Isotype | The class and subclass of the antibody (e.g., IgG1, IgG2a). | IgG1 or IgG2a are common | Isotyping ELISA |
| Sensitivity (LOD) | The lowest concentration of insulin aspart that can be reliably detected. | < 1 ng/mL | Sandwich ELISA |
Table 2: Example Cross-Reactivity Data for an Insulin Aspart-Specific Monoclonal Antibody
| Analyte | Concentration Range Tested (ng/mL) | % Cross-Reactivity |
| Insulin Aspart | 0.2 - 12.8 | 100% |
| Human Insulin | 1 - 1000 | < 0.5% |
| Insulin Lispro | 1 - 1000 | < 1% |
| Insulin Glulisine | 1 - 1000 | < 0.7%[3] |
| Insulin Glargine | 1 - 1000 | < 0.5% |
| Proinsulin | 1 - 1000 | < 0.1% |
Note: The cross-reactivity of commercial insulin immunoassays can vary widely, with some showing negligible cross-reactivity and others showing significant cross-reactivity with insulin analogs.[4]
Conclusion
The development of highly specific monoclonal antibodies for insulin aspart is achievable through a systematic approach involving careful antigen design, robust hybridoma technology, and comprehensive characterization of the resulting antibodies. The protocols and data presented here provide a framework for researchers and drug development professionals to produce and validate monoclonal antibodies suitable for the specific and sensitive detection of insulin aspart in various applications.
References
Experimental Design for Long-Term Stability Studies of Niaspan® (niacin extended-release)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Niaspan® is an extended-release formulation of niacin (nicotinic acid), a B-vitamin with lipid-modifying properties. Ensuring the stability of Niaspan® throughout its shelf life is critical for its safety, efficacy, and quality. Long-term stability studies are essential to evaluate how the drug product's physical, chemical, and microbiological characteristics change over time under defined storage conditions. This document provides a comprehensive guide to designing and executing a long-term stability study for Niaspan® tablets, in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Experimental Design
A well-structured experimental design is fundamental to a successful stability study. Key considerations include the selection of batches, container closure systems, storage conditions, and testing frequency.
1.1. Batches:
A minimum of three primary batches of Niaspan® should be included in the stability study. These batches should be representative of the final manufacturing process and should be at least pilot scale.
1.2. Container Closure System:
The stability study must be conducted on Niaspan® tablets packaged in the proposed commercial container closure system. This ensures that any potential interactions between the drug product and the packaging are evaluated.
1.3. Storage Conditions:
Long-term stability studies for Niaspan® should be conducted under the storage conditions specified for the climatic zone(s) where the product will be marketed. According to ICH Q1A(R2) guidelines, the following conditions are recommended for long-term studies:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate (if required) | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
1.4. Testing Frequency:
The frequency of testing should be sufficient to establish a comprehensive stability profile of Niaspan®. The following schedule is recommended:
| Study | Testing Frequency |
| Long-term | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 0, 3, 6 months |
| Accelerated | 0, 3, 6 months |
Analytical Methods
The use of validated stability-indicating analytical methods is crucial for accurately assessing the stability of Niaspan®. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any potential excipient interference.
2.1. Stability-Indicating HPLC Method:
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary analytical technique for the assay of niacin and the quantification of its impurities and degradation products.
Table 1: Key Stability-Indicating Tests and Acceptance Criteria
| Test Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Unchanged from initial | Visual Inspection |
| Assay (Niacin) | 90.0% - 110.0% of label claim | Stability-Indicating HPLC |
| Degradation Products | Individual unspecified: ≤ 0.2%Total: ≤ 1.0% | Stability-Indicating HPLC |
| Dissolution | Conforms to USP specifications | USP Apparatus (e.g., Apparatus 1 or 2) |
| Water Content | Not more than (NMT) 1.0% | Karl Fischer Titration |
Experimental Protocols
3.1. Forced Degradation Studies Protocol:
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical methods. These studies involve subjecting Niaspan® tablets to stress conditions more severe than those used in accelerated stability testing.
-
Acid Hydrolysis: Place Niaspan® tablets in 0.1 N HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Place Niaspan® tablets in 0.1 N NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Expose Niaspan® tablets to 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store Niaspan® tablets at 60°C for 7 days.
-
Photostability: Expose Niaspan® tablets to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]
Samples from each stress condition should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.
3.2. Stability-Indicating HPLC Method Protocol:
This protocol outlines a general procedure for a stability-indicating RP-HPLC method. Method parameters should be optimized and validated for the specific Niaspan® formulation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at an appropriate wavelength (e.g., 262 nm).
-
Column Temperature: 30°C
-
Sample Preparation: Crush a known number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of niacin and dissolve it in a suitable diluent (e.g., a mixture of water and methanol). Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm filter before injection.
3.3. Dissolution Testing Protocol:
Dissolution testing is critical for extended-release formulations to ensure the drug is released over the intended period. The United States Pharmacopeia (USP) provides several dissolution test methods for Niacin Extended-Release Tablets.
-
Apparatus: USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 rpm.
-
Medium: A two-stage dissolution medium can be used to simulate the pH changes in the gastrointestinal tract (e.g., 0.1 N HCl for the first 2 hours, followed by a phosphate buffer of pH 6.8).
-
Volume: 900 mL.
-
Temperature: 37°C ± 0.5°C.
-
Sampling Times: Multiple time points (e.g., 1, 4, 8, 12, and 24 hours) should be selected to adequately characterize the release profile.
-
Analysis: The amount of niacin dissolved at each time point is determined by HPLC or UV spectrophotometry.
Visualization of Workflows and Pathways
4.1. Experimental Workflow Diagram
Caption: Experimental workflow for a long-term stability study of Niaspan®.
4.2. Niacin Degradation Pathway
Caption: Potential degradation pathways of niacin under various stress conditions.
Data Presentation
All quantitative data generated during the stability study should be summarized in clearly structured tables to facilitate easy comparison and trend analysis.
Table 2: Example of Stability Data Summary for Niaspan® (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Dissolution at 8h (%) | Water Content (%) |
| 0 | Conforms | 100.2 | 0.15 | 65 | 0.5 |
| 3 | Conforms | 100.1 | 0.16 | 64 | 0.5 |
| 6 | Conforms | 99.8 | 0.18 | 66 | 0.6 |
| 9 | Conforms | 99.5 | 0.20 | 63 | 0.6 |
| 12 | Conforms | 99.2 | 0.22 | 65 | 0.7 |
Conclusion
A well-designed and executed long-term stability study is paramount for ensuring the quality, safety, and efficacy of Niaspan® throughout its intended shelf life. Adherence to ICH guidelines, utilization of validated stability-indicating methods, and thorough data analysis are essential components of a successful stability program. The protocols and information provided in this document serve as a comprehensive guide for researchers and professionals involved in the development and manufacturing of Niaspan®.
References
Application Notes and Protocols for Niacin-Simvastatin Co-Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of co-administered niacin and simvastatin in animal models of dyslipidemia and atherosclerosis. The protocols and data presented are synthesized from published research to aid in the design and execution of relevant studies.
Introduction
The combination of niacin and simvastatin targets multiple aspects of the lipid profile, offering a complementary approach to managing dyslipidemia. Niacin is known for its robust effects on increasing high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C).[1] Simvastatin, a member of the statin class, is a potent inhibitor of cholesterol synthesis, leading to a significant reduction in LDL-C.[1] Preclinical and clinical research into this combination aims to determine if the synergistic effects on lipid profiles translate to improved outcomes in atherosclerosis regression and cardiovascular risk reduction.[2][3][4]
Key Considerations for Preclinical Studies
-
Animal Model Selection: The choice of animal model is critical and should be aligned with the research question. Common models for dyslipidemia and atherosclerosis research include:
-
Rabbits: Particularly New Zealand white rabbits fed a high-cholesterol diet, are excellent models for studying atherosclerosis due to their susceptibility to diet-induced hypercholesterolemia.[5]
-
Rodents (Rats and Mice): While naturally resistant to atherosclerosis, genetic modifications (e.g., ApoE-/- or LDLR-/- mice) or specific diets can induce a pro-atherogenic lipid profile, making them suitable for mechanistic studies.
-
-
Drug Formulation and Administration:
-
Formulation: Simvastatin is poorly soluble in water, and niacin can be irritating to the gastric mucosa. A common approach for oral administration is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water. It is crucial to ensure a homogenous suspension for accurate dosing.
-
Route of Administration: Oral gavage is the most common and clinically relevant route for administering niacin and simvastatin in preclinical studies, as it mimics the oral route of administration in humans.
-
Experimental Protocols
Protocol 1: Preparation of Niacin-Simvastatin Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of niacin and simvastatin for oral administration to small animals.
Materials:
-
Niacin powder (analytical grade)
-
Simvastatin powder (analytical grade)
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and cylinders
Procedure:
-
Calculate the required amount of niacin and simvastatin based on the desired dosage (e.g., mg/kg) and the number of animals to be treated.
-
Weigh the precise amounts of niacin and simvastatin powder.
-
If necessary, gently grind the powders separately in a mortar and pestle to ensure a fine consistency.
-
In a suitable container, add a small amount of the 0.5% CMC vehicle to the weighed powders to form a paste. This helps in wetting the compounds and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension at 4°C and ensure it is well-mixed before each administration.
Protocol 2: Administration of Niacin-Simvastatin via Oral Gavage in a Rabbit Model
Objective: To administer a precise dose of the niacin-simvastatin suspension to a rabbit.
Materials:
-
Niacin-simvastatin suspension
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped) for rabbits
-
Syringe (1 mL or 3 mL, depending on the volume to be administered)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rabbit to determine the exact volume of the drug suspension to be administered.
-
Gently restrain the rabbit to prevent movement and injury. Proper handling techniques are essential.
-
-
Dose Preparation:
-
Thoroughly mix the niacin-simvastatin suspension to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
-
Administration:
-
Measure the distance from the rabbit's incisors to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Securely hold the rabbit's head and gently open its mouth.
-
Insert the gavage needle into the esophagus, passing it along the roof of the mouth and down into the esophagus to the pre-measured mark.
-
Administer the suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
-
Return the animal to its cage and observe its behavior.
-
Ensure access to food and water.
-
Potential side effects to monitor for include flushing (reddening of the skin), gastrointestinal upset, and signs of muscle weakness or pain, which could be indicative of myopathy.[6][7]
-
Data Presentation
The following table summarizes representative data from a preclinical study in a hypercholesterolemic rabbit model, illustrating the potential effects of niacin and a hypothetical combination with simvastatin.
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Control (High-Cholesterol Diet) | 550 ± 45 | 480 ± 38 | 30 ± 5 | 150 ± 20 |
| Niacin (200 mg/kg/day)[5] | 430 ± 30 | 375 ± 25 | 40 ± 6 | 110 ± 15 |
| Simvastatin (10 mg/kg/day) | 350 ± 28 | 280 ± 22 | 35 ± 5 | 130 ± 18 |
| Niacin + Simvastatin | 280 ± 25 | 210 ± 20 | 45 ± 7 | 90 ± 12 |
Data are presented as mean ± standard deviation. The simvastatin and combination therapy data are illustrative and based on the known synergistic effects of these drugs.
Signaling Pathways and Experimental Workflow
Simvastatin Mechanism of Action
Simvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: Simvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis.
Niacin Mechanism of Action
Niacin has a multi-faceted mechanism, including the inhibition of lipolysis in adipose tissue and the modulation of cholesterol metabolism in macrophages.
Caption: Niacin inhibits lipolysis and promotes cholesterol efflux.
Experimental Workflow for a Preclinical Study
The following diagram outlines a typical workflow for a preclinical study evaluating niacin and simvastatin in an animal model of atherosclerosis.
Caption: Typical experimental workflow for a preclinical atherosclerosis study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Statin and Niacin on Plaque Stability, Plaque Regression, Inflammation and Oxidative Stress in Patients With Mild to Moderate Coronary Artery Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atheroprotective lipoprotein effects of a niacin-simvastatin combination compared to low- and high-dose simvastatin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin and statin combination therapy for atherosclerosis regression and prevention of cardiovascular disease events: reconciling the AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome With Low HDL/High Triglycerides: Impact on Global Health Outcomes) trial with previous surrogate endpoint trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of niacin on adipocyte leptin in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
Application Notes and Protocols for Cell-Based Assays to Screen for Niasp Potency and Purity
Note: The term "Niasp" does not correspond to a known biopharmaceutical product. For the purpose of these application notes and protocols, "this compound" will be treated as a hypothetical therapeutic monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR). This assumption allows for the provision of detailed, contextually relevant, and practical methodologies as requested.
Introduction
The development and manufacturing of therapeutic proteins, such as monoclonal antibodies, require rigorous testing to ensure their quality, safety, and efficacy.[1][2] Potency and purity are critical quality attributes (CQAs) that must be consistently monitored.[2] Potency assays measure the biological activity of the drug, providing a quantitative measure of its therapeutic effect.[3] Purity assays are designed to identify and quantify any impurities or variants that may affect the drug's safety and efficacy.[1]
Cell-based assays are indispensable tools for evaluating the potency and purity of biopharmaceuticals because they can measure the functional consequences of the drug's interaction with its target in a biologically relevant system.[1][4] These assays are crucial throughout the drug development lifecycle, from candidate selection to lot release testing.[4]
These application notes provide detailed protocols for cell-based assays to determine the potency and purity of this compound, a hypothetical EGFR-targeting monoclonal antibody.
This compound's Presumed Mechanism of Action: EGFR Signaling Pathway
This compound is presumed to be a monoclonal antibody that binds to the extracellular domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound is designed to block ligand binding to EGFR, thereby inhibiting receptor activation and downstream signaling, and ultimately leading to the inhibition of tumor cell proliferation.
Caption: EGFR Signaling Pathway and this compound's Mechanism of Action.
Potency Assays
Potency is a measure of the biological activity of a drug. For this compound, potency can be assessed by its ability to inhibit the proliferation of EGFR-dependent cancer cells or by its ability to block EGF-induced EGFR phosphorylation.
Cell Proliferation Inhibition Assay
This assay determines the ability of this compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.
Experimental Workflow:
Caption: Workflow for the Cell Proliferation Inhibition Assay.
Protocol:
-
Cell Line: A431 cells (human epidermoid carcinoma), which overexpress EGFR.
-
Reagents:
-
A431 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound reference standard and test samples
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed A431 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the this compound reference standard and test samples in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
The potency of the test sample is expressed relative to the reference standard.
-
Data Presentation:
| Sample | IC₅₀ (µg/mL) | Relative Potency (%) |
| This compound Reference Std | 1.5 | 100 |
| This compound Test Batch 1 | 1.4 | 107 |
| This compound Test Batch 2 | 1.6 | 94 |
| This compound Test Batch 3 | 1.5 | 100 |
EGFR Phosphorylation Inhibition Assay
This assay measures the ability of this compound to inhibit EGF-ligand-induced phosphorylation of EGFR.
Protocol:
-
Cell Line: A431 cells.
-
Reagents:
-
A431 cells
-
Serum-free DMEM
-
This compound reference standard and test samples
-
Recombinant human EGF
-
Lysis buffer
-
Anti-phospho-EGFR and anti-total-EGFR antibodies
-
Detection reagents (e.g., ELISA or Western blot reagents)
-
-
Procedure:
-
Seed A431 cells in a 12-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using an ELISA or Western blot.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Plot the normalized signal against the this compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Sample | IC₅₀ (nM) | Relative Potency (%) |
| This compound Reference Std | 5.2 | 100 |
| This compound Test Batch 1 | 5.0 | 104 |
| This compound Test Batch 2 | 5.5 | 95 |
| This compound Test Batch 3 | 5.1 | 102 |
Purity Assays
Cell-based purity assays are designed to detect impurities that can affect the biological activity of the drug. For monoclonal antibodies, aggregates are a common impurity that can reduce potency.
Aggregate-Induced Potency Reduction Assay
This assay evaluates the impact of this compound aggregates on its ability to inhibit cell proliferation. Aggregates can have reduced binding affinity to the target, leading to a decrease in potency.
Experimental Workflow:
Caption: Workflow for the Aggregate-Induced Potency Reduction Assay.
Protocol:
-
Sample Preparation:
-
Generate this compound samples with varying levels of aggregates (e.g., through heat stress or mechanical stress).
-
Quantify the percentage of aggregates in each sample using a suitable analytical technique like size-exclusion chromatography (SEC-HPLC).
-
-
Assay:
-
Perform the Cell Proliferation Inhibition Assay as described above for each of the aggregate-containing samples and a non-stressed control.
-
-
Data Analysis:
-
Calculate the relative potency of each sample compared to the non-stressed control.
-
Plot the relative potency as a function of the percentage of aggregates.
-
Data Presentation:
| Sample | Aggregate (%) | Relative Potency (%) |
| This compound Control | 1 | 100 |
| This compound Stressed 1 | 5 | 92 |
| This compound Stressed 2 | 10 | 81 |
| This compound Stressed 3 | 20 | 65 |
Conclusion
The cell-based assays described in these application notes provide a robust framework for assessing the potency and purity of the hypothetical EGFR-targeting monoclonal antibody, this compound. The cell proliferation inhibition and EGFR phosphorylation assays are suitable for quantifying the biological activity and ensuring lot-to-lot consistency. The aggregate-induced potency reduction assay serves as a valuable tool for understanding the impact of impurities on the drug's function. These assays are critical for the successful development and commercialization of safe and effective biotherapeutics.
References
Troubleshooting & Optimization
Troubleshooting low bioactivity of recombinant insulin aspart
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with recombinant insulin aspart.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low bioactivity of recombinant insulin aspart?
Low bioactivity of recombinant insulin aspart can stem from several factors throughout the production and experimental process. These can be broadly categorized as:
-
Protein Integrity and Formulation:
-
Improper Folding: Incorrect disulfide bond formation during the refolding process from inclusion bodies can lead to a non-native protein conformation with reduced receptor binding affinity.
-
Aggregation: Insulin aspart, despite its rapid-acting nature due to weakened self-association, can still form aggregates, especially at high concentrations or in non-optimal buffer conditions.[1] Aggregated protein is generally inactive.
-
Degradation: Proteolytic degradation can occur during expression, purification, or storage, resulting in a truncated or modified, inactive protein.
-
Suboptimal Formulation: The excipients in the formulation play a crucial role in the stability and activity of insulin aspart.[2] An inappropriate buffer pH or the absence of stabilizing agents can negatively impact bioactivity.
-
-
Experimental Procedure and Assay System:
-
Incorrect Protein Concentration: Inaccurate determination of the active protein concentration will lead to erroneous bioactivity measurements.
-
Cell-Based Assay Issues: The choice of cell line, cell health, receptor expression levels, and serum starvation conditions are critical for a robust response in in vitro assays.[2]
-
Reagent Quality: The quality and concentration of reagents used in the bioassay, including the reference standard, antibodies, and substrates, are crucial for accurate results.
-
-
Storage and Handling:
-
Improper Storage Conditions: Repeated freeze-thaw cycles, exposure to elevated temperatures, or long-term storage at inappropriate temperatures can lead to protein degradation and aggregation.
-
Adsorption to Surfaces: Insulin can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration.
-
Q2: How can I troubleshoot the low bioactivity of my recombinant insulin aspart?
A systematic troubleshooting approach is recommended. The following workflow can help identify the root cause of the issue.
Caption: A workflow for troubleshooting low bioactivity.
Q3: My recombinant insulin aspart is expressed in E. coli as inclusion bodies. Could this be the source of low bioactivity?
Yes, expression as inclusion bodies in E. coli is a common source of low bioactivity. While inclusion bodies can protect the protein from proteolysis, the protein is in a non-native, aggregated state.[3] The subsequent solubilization and refolding steps are critical for obtaining a biologically active protein.
Potential Issues with Inclusion Body Processing:
-
Incomplete Solubilization: If the inclusion bodies are not fully solubilized, the protein will not be available for refolding.
-
Inefficient Refolding: The process of removing the denaturant and allowing the protein to refold into its native conformation with the correct disulfide bridges is complex. Inefficient refolding can lead to a heterogeneous mixture of correctly folded, misfolded, and aggregated protein.
-
Contaminants: Impurities from the E. coli host can interfere with the refolding process.[3]
Troubleshooting Steps:
-
Optimize Solubilization: Ensure the concentration of the denaturant (e.g., urea or guanidine hydrochloride) is sufficient to fully solubilize the inclusion bodies.
-
Optimize Refolding: Systematically screen different refolding buffer conditions, including pH, temperature, protein concentration, and the ratio of reducing/oxidizing agents (e.g., glutathione).
-
Purification Post-Refolding: Implement a robust purification strategy (e.g., ion-exchange chromatography followed by size-exclusion chromatography) to separate the correctly folded monomeric insulin aspart from aggregates and misfolded species.
Q4: What in vitro bioassays can I use to determine the activity of my recombinant insulin aspart?
Several in vitro bioassays can be used to assess the biological activity of insulin aspart. A common and reliable method is to measure the phosphorylation of the insulin receptor.[2]
In-Cell Western Assay for Insulin Receptor Phosphorylation:
This assay quantifies the insulin-induced autophosphorylation of tyrosine residues on the insulin receptor in a cell-based format.[2][4][5]
| Parameter | Recommendation |
| Cell Line | CHO-K1 cells overexpressing the human insulin receptor (e.g., ATCC® CRL-3307™)[2] |
| Seeding Density | Varies by cell line and plate format; ensure consistent density. |
| Serum Starvation | 3-5 hours in serum-free media prior to insulin stimulation.[2] |
| Insulin Stimulation | 20 minutes at 37°C with various concentrations of insulin aspart.[2] |
| Readout | Quantification of insulin receptor phosphorylation (pY) normalized to total cell number (e.g., using a DNA stain like Hoechst 33342).[2] |
| Data Analysis | Generate a 4-parameter logistic (4PL) dose-response curve and determine the EC50 value.[2] |
Experimental Protocols
Protocol: In-Cell Western Assay for Insulin Aspart Bioactivity [2][4][5]
-
Cell Culture: Culture CHO-K1 cells overexpressing the human insulin receptor in Ham's F-12/Glutamax medium supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed the cells in a 96-well plate and incubate for 2 days at 37°C with 5% CO2.
-
Sample Preparation:
-
Prepare a standard stock solution of USP insulin aspart (e.g., 17 U/mL in PBS).
-
Create a dilution series of the standard and your test samples in PBS.
-
-
Cell Treatment:
-
Remove media and wash cells once with PBS.
-
Add serum-free media to each well and incubate for 3-5 hours at 37°C.
-
Add the diluted insulin standard and test samples to the appropriate wells.
-
Incubate for 20 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Discard the media and fix the cells with 3.7% formaldehyde in PBS.
-
Wash with PBS and permeabilize the cells with 0.2% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with a primary antibody against the phosphorylated insulin receptor.
-
Wash and incubate with an IRDye-labeled secondary antibody and Hoechst 33342 for cell normalization.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system.
-
Normalize the phosphorylation signal to the cell number signal.
-
Generate a 4PL dose-response curve and calculate the EC50 for both the standard and the test samples.
-
Signaling Pathway
The Insulin Receptor Signaling Pathway
Insulin exerts its biological effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.[6] This binding event triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, which mediates most of insulin's metabolic effects.[6]
Caption: A simplified diagram of the insulin signaling cascade.
References
- 1. Original Article [sciencehub.novonordisk.com]
- 2. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. innovation.world [innovation.world]
Technical Support Center: Optimizing Niasp (Niacin) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Niasp (niacin) dosage for consistent and reliable results in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's lipid-lowering effects?
A1: Niacin primarily acts by inhibiting the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver. This reduces the synthesis of triglycerides, which in turn decreases the production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) cholesterol. Additionally, niacin increases high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism is still under investigation.
Q2: What are the different formulations of niacin available for research?
A2: Niacin is available in three main formulations:
-
Immediate-release (IR): Rapidly absorbed, leading to a quick onset of action but often associated with a higher incidence of flushing.
-
Sustained-release (SR): Designed for slower absorption to reduce flushing, but some formulations have been linked to a higher risk of hepatotoxicity.
-
Extended-release (ER) (e.g., Niaspan®): Features a delivery system with an absorption rate intermediate between IR and SR formulations, aiming to balance efficacy with a reduced risk of flushing and liver issues.
Q3: How can I convert a human dose of this compound to an equivalent dose for my animal model?
A3: Direct conversion based on body weight alone is not accurate due to differences in metabolism and body surface area. A more appropriate method is to use the Body Surface Area (BSA) normalization formula. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km value is a conversion factor for each species. For example, the Km for a rat is 6 and for a human is 37. Therefore, to convert a rat dose to a human equivalent dose, you would divide the rat dose by 6.2 (37/6).[1] Conversely, to estimate a starting dose for a rat from a human dose, you would multiply the human dose by 6.2.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Lipid Reduction
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The administered dose may be too low for the specific animal model. Consult the dosage tables below for recommended ranges. Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Poor Bioavailability | Ensure proper administration technique. For oral gavage, confirm the compound is successfully delivered to the stomach. The formulation of niacin can also affect absorption. Extended-release formulations may have different absorption profiles compared to immediate-release. |
| Dietary Factors | The composition of the animal's diet can influence lipid levels and the efficacy of this compound. Ensure a consistent and appropriate diet for the disease model being studied. High-fat diets used to induce dyslipidemia can sometimes mask the effects of the treatment. |
| Animal Model Suitability | Not all animal models respond to niacin in the same way as humans. Primates, hamsters, and dogs have lipid profiles that more closely resemble humans.[2] Mice and rabbits are common models but may have different metabolic responses. |
| Timing of Blood Collection | The timing of blood sample collection relative to the last dose administration is critical for accurately assessing lipid profiles. Establish a consistent time point for all animals in the study. |
Issue 2: Severe Flushing Response in Animals
| Possible Cause | Troubleshooting Step |
| High Initial Dose | Flushing is a common, prostaglandin-mediated side effect of niacin.[3][4] Starting with a lower initial dose and gradually titrating upwards can help induce tolerance. |
| Immediate-Release Formulation | Immediate-release niacin is more likely to cause flushing due to its rapid absorption.[3] Consider using an extended-release formulation like Niaspan®. |
| Prostaglandin Production | Pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) like aspirin can mitigate flushing by inhibiting prostaglandin synthesis.[3][4] Administer aspirin approximately 30 minutes before the niacin dose. |
Issue 3: Signs of Toxicity (e.g., weight loss, lethargy, elevated liver enzymes)
| Possible Cause | Troubleshooting Step |
| Excessive Dosage | The administered dose may be in the toxic range for the specific animal model. Reduce the dose or discontinue treatment and monitor the animal's health. |
| Hepatotoxicity | Sustained-release niacin formulations have been associated with a higher risk of liver damage.[5] If using an SR formulation, consider switching to an extended-release version. Monitor liver enzymes (ALT, AST) regularly. |
| Dehydration | Niacin administration can sometimes lead to gastrointestinal upset. Ensure animals have free access to water. |
Quantitative Data Summary
Table 1: Recommended this compound (Niacin) Dosage Ranges for Common Animal Models
| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Notes |
| Mouse | Oral (in drinking water) | 500 - 2500 | Lower doses may be sufficient depending on the study endpoint. |
| Rat | Oral (in diet) | 800 | This dose was shown to improve serum testosterone and antioxidant status.[6] |
| Rabbit | Oral (in diet) | Varies | Studies on atherosclerosis in rabbits have used cholesterol in the diet to induce the condition, with niacin dosage varying.[7] |
| Dog | Oral | Varies | Dogs are considered a good model for dyslipidemia studies due to their lipid profile similarity to humans.[2] |
Note: These are starting points. The optimal dose should be determined empirically for each study.
Table 2: Pharmacokinetic Parameters of Extended-Release Niacin in Humans (for reference)
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | ~9.3 | µg/mL |
| Tmax (Time to Peak Concentration) | ~4.6 | hours |
| Plasma Half-life (Niacin) | ~0.9 | hours |
| Urinary Recovery (as metabolites) | ~70% | of administered dose |
Data from a study in healthy male volunteers after a 2000 mg oral dose.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Preparation of this compound Suspension:
-
For an extended-release tablet, it may need to be crushed into a fine powder.
-
Suspend the required amount of this compound powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the suspension is homogenous by vortexing before each administration.
-
-
Animal Handling:
-
Gently restrain the rodent. For mice, scruffing the back of the neck is common. For rats, a towel wrap may be used.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 2: Assessment of Lipid Profile in Animal Plasma
-
Blood Collection:
-
Collect blood samples at a consistent time point relative to the last this compound dose.
-
Use appropriate anticoagulant tubes (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples according to standard laboratory procedures to separate the plasma.
-
-
Lipid Analysis:
-
A standard lipid panel should be performed to measure:[8]
-
Total Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol (can be calculated using the Friedewald equation if triglycerides are below 400 mg/dL)[9]
-
Triglycerides
-
-
Commercial assay kits are available for these measurements and should be used according to the manufacturer's instructions.
-
Visualizations
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. pubcompare.ai [pubcompare.ai]
Technical Support Center: Quantifying Niasp in Biological Samples
Disclaimer: Initial searches for "Niasp" did not yield specific information on a molecule with this name in the context of biological quantification. The following troubleshooting guide is based on common challenges encountered when quantifying novel or low-abundance proteins and peptides in biological matrices. Should "this compound" refer to a specific, known molecule, please provide additional details for a more tailored response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with quantifying novel or complex analytes, hypothetically termed "this compound," in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps in developing a robust quantification assay for a novel protein like this compound?
A1: The initial and most critical steps involve:
-
Analyte Characterization: Understand the basic physicochemical properties of this compound, such as its size, isoelectric point (pI), hydrophobicity, and potential for post-translational modifications.
-
Reagent Sourcing and Validation: For immunoassays, source or generate highly specific antibodies that recognize this compound with high affinity. For mass spectrometry-based methods, synthesize stable isotope-labeled internal standards.
-
Matrix Effect Evaluation: Biological samples are complex matrices containing numerous components that can interfere with the assay. It is crucial to evaluate and minimize these matrix effects early in method development.[1][2]
-
Sample Stability Assessment: Determine the stability of this compound in the biological matrix under different storage conditions (e.g., temperature, freeze-thaw cycles) to ensure sample integrity.[3]
Q2: How do I choose between an ELISA-based and a mass spectrometry-based method for this compound quantification?
A2: The choice depends on several factors:
-
Sensitivity and Specificity Requirements: Mass spectrometry (MS) generally offers higher specificity, especially when combined with liquid chromatography (LC-MS/MS), as it directly measures the mass-to-charge ratio of the analyte or its fragments.[4][5] ELISA sensitivity is highly dependent on antibody affinity.[6][7]
-
Antibody Availability: A high-quality antibody pair is essential for developing a sensitive and specific sandwich ELISA.[6] If suitable antibodies are not available, developing an LC-MS/MS assay may be more straightforward.
-
Throughput Needs: ELISA is generally higher throughput and more cost-effective for analyzing a large number of samples.[6]
-
Multiplexing Capability: LC-MS/MS can simultaneously quantify multiple analytes in a single run, which can be advantageous in certain drug development studies.
Q3: What are common sources of variability in this compound quantification assays?
A3: Variability can arise from several sources:
-
Pre-analytical Variability: Inconsistent sample collection, processing, and storage can significantly impact the measured this compound concentration.[2] Hemolysis, lipemia, and repeated freeze-thaw cycles are common issues.[2]
-
Analytical Variability: This can be due to instrument performance, reagent lot-to-lot variation, and operator-dependent differences in executing the assay protocol.
-
Biological Variability: Natural variation in this compound levels between individuals or within the same individual over time.
Troubleshooting Guides
ELISA-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Signal | - Insufficient washing- Cross-reactivity of antibodies- High concentration of detection antibody- Contaminated reagents | - Increase the number of wash steps and ensure vigorous washing.- Test antibodies for specificity against related proteins.- Optimize the concentration of the detection antibody.- Use fresh, sterile buffers and reagents.[7][8][9] |
| Low or No Signal | - Inactive antibody or enzyme conjugate- Incorrect buffer composition (e.g., pH)- Analyte degradation- Low analyte concentration in the sample | - Verify the activity of antibodies and enzyme conjugates.- Check and adjust the pH and composition of all buffers.- Assess sample stability and handle samples appropriately.- Concentrate the sample or use a more sensitive detection system.[7][9] |
| Poor Reproducibility (High CV%) | - Inconsistent pipetting- Edge effects in the microplate- Temperature variations across the plate | - Calibrate and use pipettes correctly.- Avoid using the outer wells of the plate or ensure even incubation.- Ensure uniform temperature during all incubation steps.[6] |
Mass Spectrometry (LC-MS/MS)-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization of the this compound peptide- Inefficient peptide fragmentation- Matrix suppression | - Optimize MS source parameters (e.g., spray voltage, gas flow).- Optimize collision energy for the selected peptide.- Improve sample clean-up to remove interfering matrix components.[4] |
| High Variability | - Inconsistent digestion efficiency- Instability of the analyte or internal standard- Carryover from previous injections | - Optimize the digestion protocol (enzyme-to-protein ratio, time, temperature).- Evaluate the stability of this compound and the internal standard in the final extract.- Implement a rigorous wash method for the LC system between samples.[3] |
| Poor Peak Shape | - Inappropriate LC column or mobile phase- Sample solvent incompatible with the mobile phase- Column overloading | - Screen different LC columns and mobile phase compositions.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase.- Reduce the amount of sample injected onto the column. |
Experimental Workflows & Logical Relationships
To aid in troubleshooting and experimental design, the following diagrams illustrate key workflows and decision-making processes.
Caption: A generalized workflow for the quantification of this compound, from sample handling to data analysis.
Caption: A decision tree for troubleshooting common issues in this compound quantification assays.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Stability comparison between sample preparation procedures for mass spectrometry-based targeted or shotgun peptidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Reducing Variability in Oral Niaspan® Preclinical Trials
Important Clarification: Niaspan® (niacin extended-release) is an oral medication administered as a tablet.[1] The term "injection site variability" does not apply to this formulation. This guide has been developed to address the analogous and critical challenge of reducing experimental variability in preclinical trials involving the oral administration of Niaspan, which is crucial for obtaining reliable and reproducible data.
Variability in preclinical studies can arise from several factors, including the drug formulation, administration technique, and the physiological state of the animal subjects. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers minimize these variables.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the primary sources of variability in oral Niaspan studies? | The main sources of variability include: inconsistent preparation of the drug suspension leading to non-uniform dosage, improper oral gavage technique causing stress or inaccurate delivery to the stomach, the animal's fed vs. fasted state which affects absorption, and physiological stress from handling which can alter metabolism.[2][3] |
| 2. How does the fed or fasted state of an animal affect Niaspan absorption? | The presence of food can alter gastric emptying rates and the gastrointestinal pH, which can affect the dissolution and absorption of Niaspan. To reduce variability, it is critical to standardize the feeding schedule, ensuring all animals are in the same state (e.g., fasted for a specific period) before dosing.[3] |
| 3. Can the stress of handling and oral gavage affect experimental outcomes? | Yes, stress from improper handling or the gavage procedure itself can elevate stress hormones like corticosterone.[2] This can confound results by altering normal physiological and metabolic processes. Proper acclimatization and gentle, proficient gavage technique are essential to minimize stress.[2][4] |
| 4. What is the most critical factor in oral gavage technique? | The most critical factors are ensuring the gavage needle is the correct length (from the corner of the mouth to the last rib) and that it is inserted gently without resistance to avoid entry into the trachea or perforation of the esophagus or stomach.[4][5][6] The animal must be properly restrained to ensure a straight line from the head through the esophagus.[7][8] |
| 5. How can I ensure my Niaspan suspension is homogenous for dosing? | A homogenous suspension is vital for consistent dosing. This is typically achieved by using a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in saline, and thoroughly mixing or vortexing the suspension immediately before drawing each dose. |
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in Plasma Drug Concentration Between Subjects
This troubleshooting workflow helps identify the root cause of inconsistent plasma levels of niacin or its metabolites.
Caption: Troubleshooting inconsistent plasma drug levels.
Issue 2: Adverse Respiratory Signs or Mortality Post-Gavage
Adverse respiratory signs (e.g., dyspnea, rales) after gavage are a serious concern and often indicate procedural error or reflux.[3][9]
| Potential Cause | Recommended Action |
| Accidental Tracheal Administration | This is a critical error. If fluid appears at the nose or the animal shows immediate distress, withdraw the needle immediately.[5] Action: Review animal restraint and needle insertion technique. Ensure the needle passes smoothly without resistance; any resistance suggests incorrect placement.[5][6] |
| Gastro-esophageal Reflux | High dosing volumes can cause stomach contents to reflux into the esophagus and subsequently be aspirated into the lungs.[3][9] Action: Reduce the total volume administered. The recommended maximum is 10 mL/kg, but lower volumes (e.g., 5 mL/kg) are safer.[7] Consider splitting high doses if scientifically justified. |
| Esophageal or Stomach Perforation | Using a gavage needle that is too long or applying excessive force can cause perforation. Action: Ensure the needle length is correctly measured for each animal (from the tip of the nose to the last rib).[5][6] Always advance the needle gently. |
Experimental Protocols
Protocol 1: Preparation of Niaspan Suspension for Oral Gavage
This protocol describes how to prepare a uniform suspension from Niaspan tablets for accurate dosing in rodents.
Materials:
-
Niaspan® (niacin extended-release) tablets
-
Mortar and pestle
-
Vehicle solution: 0.5% Carboxymethylcellulose (CMC) in sterile saline
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Graduated cylinder and conical tubes
Procedure:
-
Calculate Dosage: Determine the required dose in mg/kg for the study. Calculate the total amount of Niaspan needed for the number of animals and the desired dosing volume (e.g., 5 mL/kg).
-
Crush Tablets: Weigh the required number of Niaspan tablets and finely crush them into a homogenous powder using a clean mortar and pestle.
-
Prepare Vehicle: Prepare the 0.5% CMC-saline solution.
-
Create Slurry: Add a small amount of the vehicle to the Niaspan powder in the mortar to create a smooth, thick paste. This prevents clumping.
-
Suspend the Drug: Gradually transfer the paste to a beaker containing the remaining volume of the vehicle. Use a stir plate and magnetic stir bar to mix the suspension continuously for at least 30 minutes to ensure uniformity.
-
Store and Use: Store the suspension at 4°C if not used immediately. Before dosing, allow the suspension to come to room temperature and vortex vigorously immediately before drawing each animal's dose to ensure the drug is evenly distributed.
Protocol 2: Best Practices for Oral Gavage in Rodents
This protocol outlines a standardized procedure for oral gavage to maximize accuracy and minimize animal stress.
Caption: Standardized workflow for oral gavage.
Detailed Steps:
-
Animal Restraint: Properly restrain the animal to immobilize its head and align the neck and esophagus in a straight line. For a mouse, this involves scruffing the skin over the shoulders.[7][8]
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, slightly to one side to avoid the incisors. Advance it along the roof of the mouth toward the esophagus.[5][6]
-
Passage into Esophagus: The tube should pass easily with minimal resistance. The animal may exhibit swallowing reflexes, which is normal.[5][7] If any resistance is met, withdraw immediately and restart. Do not force the needle.
-
Dose Administration: Once the needle is confirmed to be in the stomach (based on the pre-measured length), administer the substance slowly to prevent reflux.[5]
-
Withdrawal and Monitoring: After delivering the dose, withdraw the needle straight out. Monitor the animal for any signs of respiratory distress for a few minutes before returning it to its cage.[5][10]
Factors Influencing Oral Bioavailability
The ultimate bioavailability of orally administered Niaspan is influenced by a series of physiological and formulation-related factors. Understanding these can help in experimental design and data interpretation.
Caption: Key factors affecting oral drug bioavailability.
References
- 1. These highlights do not include all the information needed to use NIASPAN® safely and effectively. See full prescribing information for NIASPAN. NIASPAN (niacin extended-release) tablet, film coated, extended release for oral use. Initial U.S. Approval: 1997 [dailymed.nlm.nih.gov]
- 2. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 4. instechlabs.com [instechlabs.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. uq.edu.au [uq.edu.au]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Insulin Aspart Immunogenicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the immunogenicity of insulin aspart in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the immunogenicity of insulin aspart in animal models?
A1: The immunogenicity of insulin aspart in animal models is multifactorial. Key contributors include:
-
Protein Aggregation: Insulin aspart, particularly in its monomeric form, can be unstable and prone to aggregation, forming immunogenic amyloids. Formulations are often designed to maintain insulin in a more stable hexameric state.[1][2]
-
Presence of Adjuvants: While necessary for inducing a measurable immune response in some study designs, adjuvants like Complete Freund's Adjuvant (CFA) are potent inflammatory agents that can significantly increase immunogenicity.[3]
-
Animal Strain: The genetic background of the animal model plays a crucial role. For instance, non-obese diabetic (NOD) mice are genetically predisposed to developing autoimmune responses against insulin.
-
Impurities and Formulation Excipients: Residual impurities from the manufacturing process or certain excipients in the formulation can act as haptens or adjuvants, enhancing the immune response.[3] Some phenolic excipients used for stability and as antimicrobial agents have been reported to induce pro-inflammatory signaling.[3]
Q2: What are the main strategies to reduce the immunogenicity of insulin aspart in animal studies?
A2: Several strategies can be employed to minimize the immunogenicity of insulin aspart:
-
Formulation Optimization: Modifying the formulation to enhance stability and reduce aggregation is a primary strategy. This can involve the use of novel excipients that stabilize the monomeric form of insulin without promoting an immune response.[1][2][4][5]
-
Protein Modification (De-immunization):
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can shield antigenic epitopes and reduce immunogenicity, though its effectiveness can vary and must be empirically tested for each specific protein and animal model.[6][7][8][9]
-
Site-Directed Mutagenesis: Altering the amino acid sequence to remove predicted T-cell epitopes can reduce the potential for T-cell activation.[10][11][12]
-
-
Induction of Tolerance: For autoimmune models like the NOD mouse, tolerogenic approaches can be used. This involves administering the antigen in a manner that induces regulatory T cells (Tregs) and immune tolerance rather than an inflammatory response. This can be achieved through:
-
Nanoparticle Encapsulation: Encapsulating insulin aspart, alone or with other autoantigens, in biodegradable nanoparticles (e.g., PLGA) can promote tolerance.[13]
-
Tolerogenic Vaccination: Using altered insulin peptides (mimetopes) that strongly bind to MHC class II molecules can preferentially induce Tregs.[14]
-
Q3: How is the immunogenicity of insulin aspart assessed in animal models?
A3: A multi-tiered approach is typically used to characterize the immunogenicity of insulin aspart:
-
Screening Assays: Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to detect the presence of anti-drug antibodies (ADAs) in serum or plasma samples.
-
Confirmatory Assays: Positive samples from the screening assay are then tested in a confirmatory assay to ensure the antibodies are specific to insulin aspart. This often involves a competition assay where the binding is inhibited by an excess of the drug.
-
Neutralizing Antibody (NAb) Assays: These assays determine if the ADAs have the potential to neutralize the biological activity of insulin aspart. This can be assessed through in vitro cell-based assays measuring insulin receptor phosphorylation or glucose uptake.
-
T-cell Proliferation Assays: To assess the cell-mediated immune response, T-cell proliferation assays are conducted. This involves isolating T-cells from treated animals and stimulating them with insulin aspart in vitro. Proliferation is often measured by the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).[15][16][17]
-
Cytokine Profiling: Measuring the levels of different cytokines (e.g., IFN-γ, IL-10) in response to insulin aspart stimulation can provide insights into the type of T-helper cell response (e.g., Th1 vs. Th2).[18]
Troubleshooting Guides
Issue 1: High incidence of anti-insulin aspart antibodies (ADAs) in the control group.
| Possible Cause | Troubleshooting Step |
| Pre-existing cross-reactive antibodies in the animal colony. | Screen animals for baseline ADA levels before the start of the study and exclude those with high titers. |
| Non-specific binding in the ADA assay. | Optimize the ELISA protocol by increasing the blocking efficiency, adjusting antibody concentrations, and including appropriate negative controls. |
| Contamination of the vehicle control. | Ensure the vehicle is sterile and free of any components that could be immunogenic. |
Issue 2: Inconsistent or highly variable ADA titers within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Improper injection technique leading to variable dosing or tissue damage. | Ensure all personnel are properly trained in the administration route (e.g., subcutaneous, intraperitoneal) to minimize variability. |
| Individual animal-to-animal variation in immune response. | Increase the number of animals per group to improve statistical power and account for biological variability. |
| Instability of the insulin aspart formulation leading to aggregation. | Prepare fresh formulations for each injection or assess the stability of the formulation under storage conditions. |
Issue 3: Lack of correlation between ADA titers and a biological effect (e.g., changes in blood glucose).
| Possible Cause | Troubleshooting Step | | The detected antibodies are non-neutralizing. | Perform a neutralizing antibody (NAb) assay to determine the functional consequence of the ADA response. | | The ADA response is not of a high enough magnitude to impact efficacy. | Consider increasing the dose or duration of treatment to see if a threshold for a biological effect can be reached. | | The animal model is not sensitive enough to detect subtle biological changes. | Refine the pharmacodynamic endpoints or consider a more sensitive animal model. |
Data Presentation
Table 1: Representative Data from an Anti-Insulin Aspart Antibody (ADA) ELISA
| Treatment Group | N | Mean ADA Titer (± SD) | % Responders |
| Vehicle Control | 10 | < 100 | 0% |
| Insulin Aspart (Standard Formulation) | 10 | 12,500 (± 4,500) | 90% |
| Insulin Aspart (Low-Immunogenicity Formulation) | 10 | 1,500 (± 800) | 20% |
Table 2: Representative Data from a T-Cell Proliferation Assay (CFSE Dilution)
| Treatment Group | In Vitro Stimulant | % Proliferated CD4+ T-cells (± SD) |
| Naive | None | 0.5 (± 0.2) |
| Naive | Insulin Aspart | 1.2 (± 0.5) |
| Insulin Aspart (Standard Formulation) | Insulin Aspart | 15.8 (± 3.1) |
| Insulin Aspart (Low-Immunogenicity Formulation) | Insulin Aspart | 4.5 (± 1.8) |
Experimental Protocols
1. Anti-Insulin Aspart Antibody (ADA) ELISA Protocol
-
Objective: To detect and quantify ADAs against insulin aspart in mouse serum.
-
Methodology:
-
Coat a 96-well high-binding microplate with insulin aspart (2 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 3% BSA in PBS for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serially diluted serum samples and controls to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a biotinylated anti-mouse IgG detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1M H₂SO₄, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the reciprocal of the highest dilution that gives a signal above a pre-determined cut-off value.
-
2. T-Cell Proliferation Assay (CFSE-based) Protocol
-
Objective: To measure the proliferation of insulin aspart-specific T-cells.
-
Methodology:
-
Isolate splenocytes from immunized and control mice.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's instructions.
-
Plate the CFSE-labeled splenocytes in a 96-well plate.
-
Stimulate the cells with insulin aspart (10 µg/mL), a positive control mitogen (e.g., Concanavalin A), or media alone (negative control).
-
Incubate the cells for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Harvest the cells and stain them with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
-
Visualizations
Caption: Experimental workflow for assessing insulin aspart immunogenicity.
Caption: Logical relationships of immunogenicity minimization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbcp.com [ijbcp.com]
- 4. Formulation Excipients and Their Role in Insulin Stability and Association State in Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Excipients and Their Role in Insulin Stability and Association State in Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. A mutagenesis study of autoantigen optimization for potential T1D vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Using site-directed mutagenesis to further the understanding of insulin receptor-insulin like growth factor-1 receptor heterodimer structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolerogenic Immune Modifying Nanoparticles Encapsulating Multiple Recombinant Pancreatic β Cell Proteins Prevent Onset and Progression of Type 1 Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of type 1 diabetes in mice by tolerogenic vaccination with a strong agonist insulin mimetope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. viviabiotech.com [viviabiotech.com]
- 17. youtube.com [youtube.com]
- 18. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Optimization of Storage Conditions for Niaspan® (niacin extended-release)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of Niaspan® (niacin extended-release tablets). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues with Niaspan® Storage and Handling
| Issue | Potential Cause | Recommended Action |
| Unexpected Experimental Results or Loss of Potency | Degradation of the active pharmaceutical ingredient (niacin) due to improper storage. | Verify storage conditions. Niaspan® should be stored at controlled room temperature, 20°C to 25°C (68°F to 77°F). Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible. Ensure the storage area is cool and dry. |
| Physical Changes in Tablets (e.g., swelling, discoloration, cracking) | Exposure to high humidity or moisture. Niacin is a water-soluble vitamin, and the extended-release matrix can be compromised by moisture. | Store in a tightly sealed container in a low-humidity environment. Avoid storing in areas prone to moisture, such as near sinks or in non-climate-controlled environments. High humidity can lead to the deterioration of tablet hardness and physical stability[1]. |
| Inconsistent Drug Release Profiles in Dissolution Studies | Physical alteration of the extended-release tablet, such as breaking, crushing, or chewing. This can lead to a rapid release of the drug. | Always handle Niaspan® tablets whole. Do not break, crush, or chew them, as this will compromise the extended-release mechanism[2][3]. The release of niacin from extended-release formulations is also pH-dependent[2][4]. |
| Suspected Photodegradation | Exposure of the tablets to light over a prolonged period. | Store Niaspan® in its original light-resistant container or in a dark, light-protected environment. While specific photodegradation pathways for niacin are not fully elucidated, related compounds are known to degrade upon UV exposure. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for Niaspan® to prevent degradation?
Niaspan® should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F)[2][5][6][7]. Brief periods of exposure to temperatures ranging from 15°C to 30°C (59°F and 86°F) are acceptable[5]. To maintain stability, it is crucial to store the tablets in a cool, dry place[5].
2. How do temperature and humidity affect the stability of Niaspan®?
-
Temperature: Elevated temperatures can accelerate the chemical degradation of pharmaceutical products[1][8][9][10]. Niacin itself is thermally stable up to approximately 235°C, at which point it begins to volatilize[6]. However, the extended-release formulation may be more sensitive to heat.
-
Humidity: As a water-soluble vitamin, niacin's formulation is susceptible to moisture. High humidity can lead to the absorption of water, which can affect the physical properties of the tablet, such as hardness, and can potentially lead to chemical degradation through hydrolysis[1][9].
3. Can I expose Niaspan® tablets to light?
It is recommended to store Niaspan® in a light-resistant container. While detailed studies on the photodegradation of Niaspan® are not widely available, exposure to light can be a factor in the degradation of many pharmaceutical compounds through a process called photolysis[9]. For instance, nicotine, a related compound, can degrade into nicotinic acid upon exposure to UV radiation[4][7].
4. What happens if I accidentally crush or split a Niaspan® tablet?
Crushing or splitting a Niaspan® tablet is strongly discouraged. Niaspan® is an extended-release formulation designed to release niacin slowly over several hours. Altering the physical integrity of the tablet will destroy this mechanism, potentially leading to a rapid release of the entire dose at once[2][3]. This can alter the pharmacokinetic profile and may increase the risk of side effects.
5. What are the known degradation pathways for niacin?
Niacin can degrade through several pathways, including:
-
Hydrolysis: The amide group of nicotinamide (a form of niacin) can be hydrolyzed to form nicotinic acid, particularly under alkaline conditions and at elevated temperatures[4][6].
-
Oxidation: Under oxidative stress, niacinamide can form niacinamide N-oxide[2][5].
-
Thermal Degradation: At very high temperatures (above 235°C), niacin undergoes decomposition through volatilization[6].
Data Presentation: Niacin Release from Extended-Release Formulations
The following tables summarize the in vitro release of niacin from different extended-release formulations under simulated physiological conditions. While not a direct measure of degradation, these dissolution profiles provide insight into the stability of the extended-release matrix under different pH environments.
Table 1: Cumulative Percentage of Niacin Released from an Extended-Release Formulation over 24 Hours.
| Time (hours) | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 6.8) |
| 2 | ~100% | ~30% |
| 4 | 100% | ~40% |
| 8 | 100% | ~50% |
| 24 | 100% | ~50% |
Data adapted from a study on various commercial niacin formulations. The release is pH-dependent, with a much faster release in acidic conditions[4].
Table 2: Comparison of Dissolution Rates of Nonprescription Extended-Release Niacin Products.
| Product | Cumulative % Niacin Released at 240 minutes |
| Brand A | > 90% |
| Brand B | ~ 75% |
| Brand C | ~ 60% |
| Niaspan® (Reference) | ~ 50% |
This table illustrates the significant variability in the release profiles among different commercially available extended-release niacin products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Niacin
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of niacin in the presence of its degradation products. This method should be validated to demonstrate its stability-indicating properties.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., in a 95:5 v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
3. Sample Preparation:
-
Weigh and finely powder a representative number of Niaspan® tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of niacin and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the niacin.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study for Method Validation: To validate the method as stability-indicating, forced degradation studies should be performed on a sample of the Niaspan® powder. The goal is to achieve approximately 10-30% degradation of the active ingredient.
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for a specified time.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a specified duration.
After each stress condition, the samples should be analyzed using the HPLC method to ensure that the degradation products are well-resolved from the parent niacin peak.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of niacin and its amide form.
Experimental Workflow for Stability Testing
Caption: Workflow for stability-indicating analysis of Niaspan®.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected Niaspan® results.
References
- 1. scispace.com [scispace.com]
- 2. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
- 8. Photodegradation of cobalamins in aqueous solutions and in human blood. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Insulin Aspart
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in commercial insulin aspart.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in commercial insulin aspart and why is it a concern for researchers?
Q2: What are the primary causes of batch-to-batch variability in commercial insulin aspart?
A2: The primary causes of batch-to-batch variability are multifactorial and can include:
-
Manufacturing Processes: Minor variations in the manufacturing process, including purification and formulation, can contribute to differences between batches.
-
Excipient Composition: The exact composition and concentration of excipients, such as phenol, metacresol, and zinc, can vary slightly between batches, potentially affecting insulin stability and aggregation kinetics.[1]
-
Storage and Handling: Differences in storage temperature and handling from the manufacturer to the end-user can impact the stability and potency of the insulin.[2][3][4] Insulin loses effectiveness when exposed to extreme temperatures, and the longer the exposure, the less effective it becomes.[3][4]
-
Protein Aggregation: Insulin aspart has a propensity to form aggregates, and the extent of aggregation can differ between batches. Agitation during storage and transport has been reported to denature the protein, leading to inactivation.[5]
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To minimize the impact of batch-to-batch variability, consider the following strategies:
-
Purchase from a Single Lot: Whenever possible, purchase a sufficient quantity of insulin aspart from a single manufacturing lot to complete an entire study or a series of related experiments.
-
Thorough Incoming Quality Control: Perform in-house quality control on each new batch of insulin aspart to characterize its properties before use in critical experiments.
-
Standardized Aliquoting and Storage: Upon receipt, aliquot the insulin aspart into single-use vials and store them under consistent, recommended conditions to prevent repeated freeze-thaw cycles and exposure to temperature fluctuations.[2][3][4] Unopened vials should be refrigerated, while opened vials can be stored at room temperature for a limited time.[2]
-
Establish Internal Standards: Use a well-characterized internal reference standard of insulin aspart in your assays to normalize for variations between different commercial batches.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Bioassays
Symptoms: You observe significant variations in the dose-response curves, EC50 values, or maximal response in your cell-based assays (e.g., receptor phosphorylation, glucose uptake) when using different batches of insulin aspart.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Bioactivity of Insulin Aspart Batches | 1. Perform a side-by-side comparison: Test the new and old batches of insulin aspart in the same assay run to confirm a shift in bioactivity. 2. Characterize the new batch: Use the analytical methods described in the "Experimental Protocols" section below (e.g., HPLC, in vitro bioassay) to assess the purity, concentration, and bioactivity of the new batch relative to a known standard. 3. Adjust concentration based on activity: If a difference in potency is confirmed, you may need to adjust the concentration of the new batch to achieve a comparable biological response. |
| Improper Sample Preparation | 1. Review your dilution protocol: Ensure that the insulin aspart is being diluted correctly and consistently. Use a validated diluent as specified in the product's instructions for use.[6] 2. Check for precipitation: Visually inspect the diluted insulin solutions for any signs of precipitation. If observed, refer to the troubleshooting guide for aggregation and precipitation below. |
| Cell Culture Variability | 1. Monitor cell passage number: High passage numbers can lead to changes in cell responsiveness. Ensure you are using cells within a consistent and validated passage range.[7] 2. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants that can affect cellular responses.[7] |
| Assay Reagent Issues | 1. Verify reagent quality: Ensure all assay reagents are within their expiration dates and have been stored correctly.[1] 2. Prepare fresh reagents: Prepare fresh assay buffers and working solutions for each experiment to avoid degradation.[1] |
Issue 2: Evidence of Insulin Aggregation or Precipitation
Symptoms: You observe visible precipitates, cloudiness, or a loss of activity in your insulin aspart solutions. This can be particularly problematic in pump-based delivery systems or during long-term experiments.[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Conditions | 1. Verify storage temperature: Ensure that the insulin aspart is stored at the recommended temperature (typically 2-8°C for unopened vials).[2][4] Avoid freezing.[2][4] 2. Protect from light and agitation: Store vials in their original packaging to protect from light and minimize physical agitation, which can promote aggregation.[2][5] |
| Incorrect Diluent or pH | 1. Use recommended diluents: Only use the diluents specified by the manufacturer. For intravenous use, 0.9% sodium chloride is typically recommended.[6] 2. Check pH of solutions: Ensure that the pH of your buffers and final solutions is compatible with insulin aspart stability (typically around neutral pH). |
| Interaction with Infusion Sets or Containers | 1. Material compatibility: Be aware that insulin can interact with certain plastics, such as PVC.[8] Consider using polypropylene or other compatible materials for infusion sets and storage containers.[6] 2. Change infusion sets regularly: When using an insulin pump for in vitro experiments, change the reservoir and infusion set regularly (e.g., every 48 hours) to minimize the risk of aggregation and clogging.[3] |
Quantitative Data on Batch-to-Batch Variability
Table 1: Example Parameters for Characterizing Insulin Aspart Batch Variability
| Parameter | Method | Typical Specification | Potential Impact of Variability |
| Purity | RP-HPLC | ≥ 98% | Lower purity can lead to reduced bioactivity and the presence of interfering substances. |
| High Molecular Weight Proteins (HMWPs) | Size-Exclusion HPLC | ≤ 1.0% | Increased HMWPs indicate aggregation, which can reduce potency and potentially increase immunogenicity. |
| Assay (Concentration) | RP-HPLC | 95-105% of label claim | Incorrect concentration will lead to inaccurate dosing and inconsistent experimental results. |
| Bioactivity (Relative Potency) | In Vitro Cell-Based Assay | 80-125% of reference standard | Direct measure of biological function; variability directly impacts dose-response relationships. |
| Zinc Content | Atomic Absorption Spectroscopy | Manufacturer-specific | Zinc is crucial for hexamer formation and stability; variations can affect dissolution and absorption kinetics. |
| Preservative Content (Phenol, m-cresol) | RP-HPLC | Manufacturer-specific | Preservatives can influence insulin stability and conformation; variations may alter these properties.[1] |
Note: The "Typical Specification" values are illustrative and may not represent the exact specifications for all commercial insulin aspart products. Researchers should refer to the certificate of analysis provided by the manufacturer for lot-specific information.
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of insulin aspart and separating it from common impurities and excipients.
Materials:
-
Insulin aspart sample
-
RP-HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the insulin aspart standard and test samples in 0.01 M HCl to a final concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-50% B (linear gradient)
-
35-40 min: 50-20% B (linear gradient)
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm[9]
-
Injection Volume: 20 µL[9]
-
-
Data Analysis:
-
Identify the main insulin aspart peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Protocol 2: In Vitro Bioassay for Insulin Aspart Activity
This protocol is a cell-based assay to determine the biological activity of insulin aspart by measuring insulin receptor phosphorylation.
Materials:
-
CHO-K1 cells overexpressing the human insulin receptor (or other suitable cell line)
-
Cell culture medium and supplements
-
Insulin aspart reference standard and test samples
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Formaldehyde solution
-
Triton X-100
-
Primary antibody against phosphorylated insulin receptor (pY1150/1151)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst)
-
96-well microplates
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 48 hours.
-
-
Serum Starvation:
-
Prior to stimulation, serum-starve the cells for 4-6 hours in serum-free medium.
-
-
Insulin Stimulation:
-
Prepare serial dilutions of the insulin aspart reference standard and test samples in serum-free medium containing 0.1% BSA.
-
Add the diluted insulin solutions to the cells and incubate for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Remove the insulin solutions and fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against the phosphorylated insulin receptor overnight at 4°C.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and read the fluorescence intensity on a plate reader.
-
Normalize the phosphorylation signal to the nuclear stain signal to account for cell number variations.
-
Plot the normalized fluorescence intensity against the logarithm of the insulin concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 for each sample.
-
Calculate the relative potency of the test samples compared to the reference standard.
-
Mandatory Visualizations
Caption: Insulin signaling pathway.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Insulin aspart, recombinant (intravenous route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Information Regarding Insulin Storage and Switching Between Products in an Emergency | FDA [fda.gov]
- 4. diabetes.org [diabetes.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. novo-pi.com [novo-pi.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. [PDF] In vitro assessment of the influence of intravenous extension set materials on insulin aspart drug delivery | Semantic Scholar [semanticscholar.org]
- 9. ijpsonline.com [ijpsonline.com]
Technical Support Center: Method Refinement for Detecting Niaspan® Metabolites in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Niaspan® (niacin extended-release) metabolites in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of niacin that should be monitored in plasma?
A1: The primary metabolites of niacin (nicotinic acid, NA) that are commonly monitored in plasma include nicotinuric acid (NUA), nicotinamide (NAM), N-methyl-2-pyridone-5-carboxamide (2-Pyr), and nicotinamide-N-oxide (NNO).[1] Some methods also include the quantification of N-methylnicotinamide (MNA).
Q2: What is the most common analytical technique for the quantification of niacin and its metabolites in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the simultaneous quantification of niacin and its metabolites in plasma.[1][2] This method offers high specificity and allows for the detection of low concentrations of the analytes.
Q3: Are there endogenous levels of niacin metabolites in plasma to consider?
A3: Yes, it is important to be aware of endogenous levels of certain metabolites, particularly nicotinamide (NAM) and N-methyl-2-pyridone-5-carboxamide (2-Pyr).[3] When quantifying these metabolites after Niaspan® administration, it is crucial to determine baseline concentrations in drug-free plasma and subtract these values from the measured concentrations in study samples.
Q4: What are the typical sample preparation techniques used for plasma analysis of niacin metabolites?
A4: The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE). Protein precipitation with acetonitrile is a simple and effective method for removing the majority of plasma proteins.[1][2] SPE can provide a cleaner extract, which may be beneficial for reducing matrix effects.
Q5: How stable are niacin and its metabolites in plasma samples?
A5: Niacin and its metabolites are generally stable in plasma when stored frozen at -20°C or -80°C. However, niacin can be unstable in whole blood and in plasma at room temperature for extended periods. It is recommended to process blood samples to plasma and freeze them as soon as possible after collection. Stability should be assessed during method validation, including freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Niaspan® metabolites in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Acidic silanol groups on the column packing can interact with the basic functional groups of the analytes. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Use a column with end-capping or a different stationary phase (e.g., a cyano column has shown good results).[1] 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Reconstitute the dried extract in the mobile phase.[4] 3. Reduce the injection volume or dilute the sample. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting Endogenous Components: Phospholipids and other matrix components from plasma can co-elute with the analytes and interfere with ionization. 2. Inefficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances. | 1. Optimize chromatographic separation to ensure analytes elute in a clean region of the chromatogram. 2. Consider using a solid-phase extraction (SPE) method for sample cleanup. 3. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. |
| Inaccurate Quantification of Endogenous Metabolites (NAM and 2-Pyr) | 1. Variability in Baseline Levels: Endogenous concentrations can vary between individuals. 2. Contamination: Contamination from external sources during sample preparation. | 1. Analyze a sufficient number of blank plasma lots from different donors to establish a reliable baseline range. 2. For pharmacokinetic studies, collect a pre-dose sample from each subject to determine their individual baseline. 3. Use dedicated labware and high-purity solvents to minimize the risk of contamination. |
| Low Recovery | 1. Inefficient Extraction: The chosen sample preparation method may not be optimal for all metabolites. 2. Analyte Adsorption: Polar analytes may adsorb to plasticware or the column. | 1. Evaluate different protein precipitation solvents (e.g., methanol vs. acetonitrile) or different SPE sorbents. 2. Use low-binding microcentrifuge tubes and plates. 3. Condition the LC system with a few injections of a standard solution before running the analytical batch. |
| Peak Splitting | 1. Column Void or Channeling: A void at the head of the column can cause the sample to travel through two different paths. 2. Plugged Frit: A blockage in the column inlet frit. | 1. If the problem persists with a new column, the issue may be pre-column. Check for blockages in the injector or tubing. 2. Replace the column. If the problem affects all peaks, the issue is likely pre-column.[5] |
Data Presentation
Table 1: Summary of LC-MS/MS Parameters for the Analysis of Niacin and its Metabolites in Human Plasma
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Linear Range (ng/mL) |
| Niacin (NA) | 124.1 | 80.1 | ESI+ | 2.0 - 3000 |
| Nicotinuric Acid (NUA) | 181.0 | 79.0 | ESI+ | 2.0 - 3000 |
| Nicotinamide (NAM) | 123.1 | 80.0 | ESI+ | 10.0 - 1600 |
| N-methyl-2-pyridone-5-carboxamide (2-Pyr) | 153.1 | 110.2 | ESI+ | 50.0 - 5000 |
Data synthesized from a representative LC-MS/MS method.[3]
Experimental Protocols
Detailed Methodology for the Quantification of Niacin and its Metabolites by LC-MS/MS
This protocol is a representative example based on published methods.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., deuterated analogs of the analytes in methanol).
-
Vortex the sample for 30 seconds.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or Phenomenex Synergi Hydro-RP
-
Mobile Phase: Isocratic elution with Methanol:0.1% Formic Acid in Water (5:95, v/v)[3] or Methanol:2 mM Ammonium Acetate (3:97, v/v)[2]
-
Flow Rate: 1 mL/min (with a 1:1 split)[2] or as optimized for the specific column.
-
Injection Volume: 40 µL[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 5. acdlabs.com [acdlabs.com]
Validation & Comparative
Niasp™ (Insulin Aspart) vs. Regular Human Insulin: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Niasp™ (insulin aspart), a rapid-acting insulin analog, and regular human insulin (RHI). The following sections detail their comparative performance in key biochemical and cellular assays, supported by experimental data and methodologies.
Executive Summary
Insulin aspart was rationally designed for a faster onset of action compared to regular human insulin. This is primarily achieved through a single amino acid substitution (proline to aspartic acid at position B28), which reduces the molecule's propensity for self-association into hexamers. In vitro studies are crucial for characterizing the direct molecular and cellular consequences of this modification, ensuring that the desired pharmacokinetic alteration does not adversely affect its fundamental biological functions. Preclinical evaluations have demonstrated that, apart from its more rapid dissociation kinetics, insulin aspart is equivalent to human insulin in key in vitro parameters.[1] This includes receptor binding affinity, dissociation rates from the receptor, activation of the insulin receptor tyrosine kinase, and subsequent metabolic and mitogenic potencies.
Quantitative Data Summary
The following tables summarize the comparative in vitro data for this compound™ (insulin aspart) and regular human insulin.
| Parameter | This compound™ (Insulin Aspart) | Regular Human Insulin (RHI) | Reference |
| Hexamer Dissociation | Faster dissociation to monomers | Slower dissociation to monomers | [2] |
| Insulin Receptor Binding Affinity | Equivalent | Equivalent | [1] |
| Insulin Receptor Dissociation Rate | Equivalent | Equivalent | [1] |
| IGF-I Receptor Binding Affinity | Equivalent | Equivalent | [1] |
| Metabolic Potency (e.g., Glucose Uptake) | Equivalent | Equivalent | [1] |
| Mitogenic Potency | Equivalent | Equivalent | [1][3] |
Note: While some computational docking studies suggest a potentially higher binding affinity for insulin aspart, comprehensive in vitro assays have consistently shown equivalence.[3]
Key In Vitro Performance Characteristics
Hexamer Dissociation Kinetics
The primary difference between insulin aspart and regular human insulin lies in their dissociation kinetics from a hexameric state to a biologically active monomeric state. In pharmaceutical formulations, both insulins exist as hexamers. However, upon dilution, insulin aspart dissociates into monomers much more rapidly than regular human insulin.[2] This accelerated dissociation is the molecular basis for the faster absorption and onset of action observed in clinical settings.
Receptor Binding and Activation
In vitro studies have consistently shown that insulin aspart and regular human insulin exhibit equivalent binding affinity for the insulin receptor.[1] Furthermore, their dissociation rates from the receptor and their ability to activate the insulin receptor's intrinsic tyrosine kinase are also comparable.[1] This indicates that the B28 aspartic acid modification does not interfere with the initial critical steps of insulin signaling.
Metabolic and Mitogenic Potency
The metabolic potency of insulin is its ability to stimulate metabolic effects, such as glucose uptake into cells. The mitogenic potency refers to its ability to stimulate cell growth and proliferation. In vitro assays have demonstrated that insulin aspart and regular human insulin have equivalent potencies in both metabolic and mitogenic pathways.[1][3] This is a critical finding, as it suggests that the rapid-acting nature of insulin aspart does not come at the cost of altered cellular signaling that could lead to unforeseen side effects. In various non-malignant and malignant cell lines, insulin aspart has shown a mitogenic potency similar to that of human insulin.[3]
Experimental Protocols
Insulin Receptor Binding Assay
A competitive binding assay is utilized to determine the relative affinity of insulin aspart and regular human insulin for the insulin receptor.
-
Cell Culture and Membrane Preparation : Human-derived cells overexpressing the insulin receptor (e.g., IM-9 lymphocytes or transfected cell lines) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup : A fixed amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled insulin aspart or regular human insulin.
-
Incubation and Separation : The mixture is incubated to allow competitive binding to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound radiolabeled insulin by filtration or centrifugation.
-
Data Analysis : The amount of bound radioactivity is measured, and the concentration of unlabeled insulin required to inhibit 50% of the maximal binding of the radiolabeled insulin (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
In Vitro Glucose Uptake Assay
This assay measures the ability of insulin and its analogs to stimulate glucose transport into cells, typically adipocytes or muscle cells.
-
Cell Culture and Differentiation : A suitable cell line, such as 3T3-L1 preadipocytes or L6 myoblasts, is cultured and induced to differentiate into mature adipocytes or myotubes, respectively.
-
Serum Starvation : Prior to the assay, the differentiated cells are serum-starved for a defined period to reduce basal glucose uptake.
-
Insulin Stimulation : The cells are then incubated with varying concentrations of insulin aspart or regular human insulin for a specified time to stimulate glucose transporter (GLUT4) translocation to the cell membrane.
-
Glucose Uptake Measurement : A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the cells for a short period. The uptake is then stopped by washing the cells with ice-cold buffer.
-
Data Analysis : The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The results are expressed as the amount of glucose uptake per unit of protein or per well, and the dose-response curves are used to determine the potency (EC50) of each insulin.
Mitogenicity Assay
This assay assesses the effect of insulin and its analogs on cell proliferation.
-
Cell Culture : A cell line sensitive to the mitogenic effects of insulin, such as the human breast cancer cell line MCF-7 or osteosarcoma cells, is used.
-
Assay Setup : Cells are seeded in multi-well plates and allowed to attach. They are then typically synchronized by a period of serum starvation.
-
Insulin Treatment : The cells are then treated with various concentrations of insulin aspart or regular human insulin for a prolonged period (e.g., 24-72 hours).
-
Proliferation Measurement : Cell proliferation can be quantified using several methods, such as:
-
Thymidine Incorporation Assay : Measuring the incorporation of radiolabeled thymidine ([³H]-thymidine) into newly synthesized DNA.
-
MTT or WST-1 Assay : Colorimetric assays that measure the metabolic activity of viable cells.
-
Direct Cell Counting : Using a cell counter or hemocytometer.
-
-
Data Analysis : The results are used to generate dose-response curves and determine the concentration of insulin that stimulates a half-maximal proliferative response (EC50).
Visualizations
Caption: Insulin Signaling Pathway
Caption: Experimental Workflow for In Vitro Glucose Uptake Assay
References
- 1. Original Article [sciencehub.novonordisk.com]
- 2. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]
Validating Niaspan's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Niaspan (niacin) and an alternative lipid-lowering agent, fibrates. We delve into the validation of their respective mechanisms using knockout cell line technology, supported by experimental data and detailed protocols.
Niaspan (Niacin): Mechanism of Action and Validation
Niaspan, an extended-release form of niacin (Vitamin B3), is a well-established therapeutic agent for dyslipidemia. It favorably modulates blood lipid profiles by reducing total cholesterol, low-density lipoprotein (LDL-C), and triglycerides, while increasing high-density lipoprotein (HDL-C).
The primary mechanism of Niaspan's lipid-lowering effect is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is highly expressed in adipocytes.
The GPR109A Signaling Pathway
Activation of GPR109A by niacin in adipocytes initiates a signaling cascade that results in the inhibition of lipolysis. As illustrated in the diagram below, niacin binding to GPR109A leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids. The subsequent decrease in the release of free fatty acids from adipose tissue reduces their availability for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).
Cross-validation of different analytical methods for Niasp quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Nisoldipine (referred to as Niasp in the prompt), a calcium channel blocker widely used in the management of hypertension. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The choice of an analytical method for Nisoldipine quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the key performance parameters of HPLC-UV, HPLC-PDA, and LC-MS/MS methods based on validated studies.
Table 1: Performance Characteristics of HPLC-UV and HPLC-PDA for Nisoldipine Quantification
| Parameter | HPLC-UV[1] | HPLC-PDA[2] |
| Linearity Range | 5 - 30 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97.2 - 103.1% | 98.8 - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% | Intra-day: 0.5 - 1.2%, Inter-day: 0.8 - 1.5% |
| Limit of Detection (LOD) | 0.4 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS for Nisoldipine Quantification
| Parameter | LC-MS/MS (in rat plasma)[3] | LC-MS/MS (enantiomers in beagle dog plasma)[4] |
| Linearity Range | 0.2 - 20 ng/mL | 0.25 - 20 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9982 | r(s) = 0.9958, r(r) = 0.9983 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | Intra-day: < 10%, Inter-day: < 10% | Intra-day: < 10%, Inter-day: < 12% |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.25 ng/mL |
Discussion
As evidenced by the data, LC-MS/MS offers significantly higher sensitivity compared to HPLC-UV and HPLC-PDA, with a lower limit of quantification in the low ng/mL range.[3][4] This makes it the method of choice for pharmacokinetic and bioavailability studies where low concentrations of Nisoldipine in biological matrices are expected.
HPLC-UV and HPLC-PDA are robust and reliable methods suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration of Nisoldipine is relatively high.[1][2] These methods are generally more accessible and have lower operational costs than LC-MS/MS.
An Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Nisoldipine was not found in the reviewed literature, suggesting that this method is not commonly employed for this particular analyte.
Experimental Protocols
Detailed methodologies for the cited experiments are provided below.
HPLC-UV Method
-
Instrumentation : Agilent 1100 Series HPLC system with a UV detector.
-
Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm).
-
Mobile Phase : A mixture of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v), with the pH adjusted to 4.0 using orthophosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 275 nm.
-
Injection Volume : 20 µL.
HPLC-PDA Method
-
Instrumentation : RP-HPLC with a Photodiode Array (PDA) detector.
-
Column : Phenomenex C18 (250 mm × 4.6 mm, 5.0 μ).[2]
-
Mobile Phase : A mixture of acetonitrile and 0.02% v/v formic acid in water (70:30 v/v).[2]
-
Flow Rate : 1.2 mL/min.[2]
-
Detection : PDA detection at 234 nm.[2]
-
Injection Volume : 10 µL.
LC-MS/MS Method (in rat plasma)
-
Instrumentation : API 4000 triple quadrupole mass spectrometer with a TurboIonSpray ionization (ESI) source.[3]
-
Chromatographic System : Liquid chromatography system.
-
Column : Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase : A mixture of acetonitrile and water (80:20, v/v).[3]
-
Flow Rate : 0.5 mL/min.[3]
-
Detection : Multiple Reaction Monitoring (MRM) scan mode.[3]
-
Sample Preparation : Protein precipitation with acetonitrile.[3]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: Workflow for Nisoldipine quantification by HPLC-UV/PDA.
Caption: Workflow for Nisoldipine quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fiasp and Other Rapid-Acting Insulin Analogs for Researchers and Drug Development Professionals
An objective analysis of the efficacy, pharmacokinetics, and pharmacodynamics of ultra-rapid-acting insulin Fiasp® compared to other commercially available rapid-acting insulin analogs, supported by experimental data.
This guide provides a comprehensive comparison of Fiasp® (faster-acting insulin aspart) with other prominent rapid-acting insulin analogs, including NovoLog® (insulin aspart), Humalog® (insulin lispro), and Lyumjev® (ultra-rapid lispro). The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the performance and underlying mechanisms of these critical diabetes therapeutics.
Executive Summary
Fiasp® is a formulation of insulin aspart designed for faster initial absorption following subcutaneous administration. This is achieved through the addition of two excipients: niacinamide (Vitamin B3) and L-arginine. Niacinamide promotes faster absorption into the bloodstream, while L-arginine acts as a stabilizing agent.[1] Clinical data consistently demonstrates that Fiasp® has a more rapid onset of action compared to conventional insulin aspart (NovoLog®) and other rapid-acting analogs. This ultra-rapid profile aims to more closely mimic the physiological insulin response to a meal, potentially leading to improved postprandial glycemic control.
Comparative Efficacy: Pharmacokinetic and Pharmacodynamic Profiles
The efficacy of rapid-acting insulins is primarily defined by their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The PK profile describes the drug's concentration over time in the body, while the PD profile illustrates its glucose-lowering effect. The euglycemic clamp technique is the gold standard for assessing the PK/PD properties of insulin products.
Data Summary
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters for Fiasp® and other rapid-acting insulin analogs.
| Insulin Analog | Formulation | Onset of Action | Peak Action | Duration of Action |
| Fiasp® | Insulin Aspart with Niacinamide and L-arginine | ~5 minutes[2] | ~30 minutes[2] | 3-5 hours[2] |
| NovoLog® | Insulin Aspart | 10-15 minutes[3] | 1-3 hours[3] | 3-5 hours[3] |
| Humalog® | Insulin Lispro | 10-15 minutes[3] | 1-3 hours[3] | 3-5 hours[3] |
| Lyumjev® | Insulin Lispro with Treprostinil and Citrate | 15-20 minutes | 90-133 minutes | 5-7 hours |
Experimental Protocols
Euglycemic Clamp Study Methodology
The euglycemic clamp is a highly controlled method used to quantify insulin sensitivity and the glucose-lowering effects of insulin over time. The fundamental principle is to maintain a constant blood glucose level (euglycemia) by infusing a variable rate of glucose in response to the insulin being studied.
A generalized protocol for a hyperinsulinemic-euglycemic clamp study to compare rapid-acting insulin analogs is as follows:
-
Subject Preparation: Healthy volunteers or individuals with type 1 diabetes are recruited. Participants fast overnight for at least 8-10 hours prior to the study.[4][5] For patients with diabetes, an overnight intravenous insulin infusion may be used to achieve and maintain stable blood glucose levels before the clamp procedure begins.[4]
-
Catheter Placement: Two intravenous catheters are inserted, typically one in each arm. One is for the infusion of insulin and glucose, and the other is for frequent blood sampling. The arm used for blood sampling is often warmed to "arterialize" the venous blood, providing a more accurate measure of systemic glucose concentration.[4]
-
Insulin Administration: A single subcutaneous dose of the rapid-acting insulin analog being tested is administered to the subject.
-
Glucose Clamping: The study commences with the insulin injection. Blood glucose levels are monitored at frequent intervals (e.g., every 5 minutes). A variable infusion of 20% dextrose is initiated and adjusted to maintain the participant's blood glucose at a predetermined euglycemic target (typically around 90 mg/dL).[4]
-
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded throughout the study. Blood samples are also collected at regular intervals to determine the plasma concentration of the insulin analog.
-
Study Duration: The clamp procedure typically lasts for several hours (e.g., 8 hours) to capture the full time-action profile of the insulin.[1]
The primary endpoint of such a study is the GIR, which reflects the whole-body glucose uptake and serves as a direct measure of the insulin's pharmacodynamic effect.
Visualizing Key Processes
Insulin Signaling Pathway
The binding of insulin to its receptor on the cell surface initiates a cascade of intracellular signaling events. This ultimately leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose from the bloodstream into muscle and fat cells. The diagram below illustrates the principal components of this pathway.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Euglycemic Clamp Experimental Workflow
The following diagram outlines the key steps and feedback loop inherent in the euglycemic clamp technique, the gold standard for evaluating insulin pharmacodynamics.
Caption: Workflow of the hyperinsulinemic-euglycemic clamp technique.
References
- 1. Pharmacokinetics and Pharmacodynamics of Three Different Formulations of Insulin Aspart: A Randomized, Double-Blind, Crossover Study in Men With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. The changing landscape of automated insulin delivery in the management of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
In Vivo Validation of Insulin Aspart's Rapid-Acting Properties in Swine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Insulin Aspart (Niasp) with other insulin alternatives, supported by experimental data from swine models. Swine are a valuable large animal model in diabetes research due to their physiological and anatomical similarities to humans, making them suitable for assessing insulin pharmacokinetics and pharmacodynamics.
Performance Comparison of Rapid-Acting Insulins in Swine
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Insulin Aspart compared to Human Insulin and Insulin Lispro, derived from studies conducted in swine models.
Pharmacokinetic Profile
Pharmacokinetics describes the journey of the drug through the body, including its absorption, distribution, metabolism, and excretion. For rapid-acting insulins, a faster time to maximum concentration (Tmax) and a higher maximum concentration (Cmax) are desirable for effective post-meal glucose control.
| Parameter | Insulin Aspart | Regular Human Insulin | Insulin Lispro |
| Time to Maximum Concentration (Tmax) | ~40-50 minutes | ~120-150 minutes | Data in swine limited, but generally faster than human insulin |
| Maximum Concentration (Cmax) | Higher than Human Insulin | Lower than Insulin Aspart | Data in swine limited, but generally higher than human insulin |
| Route of Administration | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
Note: Direct comparative data for Insulin Lispro in a swine model under the same experimental conditions as Insulin Aspart is limited. The information presented is based on available studies and general knowledge of its properties.
Pharmacodynamic Profile
Pharmacodynamics refers to the biochemical and physiological effects of the drug on the body. For insulins, the key pharmacodynamic measure is the glucose-lowering effect. This is often assessed using the hyperinsulinemic-euglycemic clamp technique, where the glucose infusion rate (GIR) required to maintain normal blood glucose levels reflects the insulin's activity.
| Parameter | Insulin Aspart | Regular Human Insulin |
| Onset of Action | More rapid | Slower |
| Peak Glucose-Lowering Effect | Earlier and more pronounced | Later and less pronounced |
| Effect on Plasma Glucose | Significantly lower plasma glucose levels 30 to 75 minutes after dosing compared to Human Insulin[1] | Slower reduction in plasma glucose levels[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of rapid-acting insulins in swine.
Hyperinsulinemic-Euglycemic Clamp Study
This is the gold-standard method for assessing insulin sensitivity in vivo.[2]
Objective: To quantify the glucose-lowering effect of an insulin product over time.
Animal Model: Domestic or minipigs are commonly used. Animals are typically catheterized for infusion and blood sampling.
Procedure:
-
Catheter Implantation: Central venous catheters are surgically implanted for the infusion of insulin and glucose, and for frequent blood sampling. This is often done in the jugular vein.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setting to minimize stress.
-
Fasting: Pigs are fasted overnight prior to the clamp procedure to ensure stable baseline glucose levels.
-
Insulin Infusion: A continuous infusion of the insulin being tested (e.g., Insulin Aspart) is initiated at a constant rate to achieve a hyperinsulinemic state.
-
Blood Glucose Monitoring: Arterial or venous blood is sampled frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.
-
Glucose Infusion: A variable infusion of a dextrose solution (e.g., 20% dextrose) is administered to maintain the blood glucose at a constant, normal level (euglycemia). The rate of this infusion is adjusted based on the real-time blood glucose measurements.
-
Data Analysis: The glucose infusion rate (GIR) is recorded over time. A higher GIR indicates a more potent insulin action. Pharmacokinetic parameters are also determined by measuring plasma insulin concentrations at various time points.
Subcutaneous Administration and Pharmacokinetic/Pharmacodynamic Assessment
Objective: To evaluate the absorption rate and subsequent glucose-lowering effect of subcutaneously injected insulin.
Animal Model: Swine are a preferred model due to their subcutaneous tissue being similar to that of humans.
Procedure:
-
Preparation: Animals are fasted and catheterized as described for the clamp study.
-
Insulin Administration: A single dose of the insulin preparation (e.g., Insulin Aspart or a comparator) is injected subcutaneously into a specified site, often the flank or abdomen.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the injection to measure plasma insulin and glucose concentrations.
-
Data Analysis:
-
Pharmacokinetic Analysis: Plasma insulin concentrations are plotted against time to determine key parameters such as Tmax (time to reach maximum concentration) and Cmax (maximum concentration).
-
Pharmacodynamic Analysis: Plasma glucose concentrations are plotted against time to assess the onset, peak, and duration of the glucose-lowering effect.[1]
-
Visualizations
Insulin Signaling Pathway
The binding of insulin to its receptor on the surface of cells like muscle, fat, and liver cells initiates a cascade of intracellular events. This signaling pathway ultimately leads to the uptake, utilization, and storage of glucose, thereby lowering blood glucose levels. The two main branches of this pathway are the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and proliferation.
Caption: Simplified Insulin Signaling Pathway.
Experimental Workflow for In Vivo Validation in Swine
The following diagram outlines the typical workflow for an in vivo study in swine to validate the rapid-acting properties of an insulin analog.
Caption: Experimental Workflow in Swine.
References
A Comparative Analysis of the Mitogenic Potential of Niasp (Insulin Aspart) and Native Insulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitogenic potential of Niasp (insulin aspart) and native human insulin. The information presented is based on a comprehensive review of preclinical data, focusing on receptor binding affinities, cellular proliferation assays, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the study of insulin analogs and their cellular effects.
Executive Summary
Insulin aspart, the active component in this compound, is a rapid-acting insulin analog designed to mimic the natural postprandial insulin response. While its primary function is metabolic regulation, the mitogenic potential of insulin analogs is a critical aspect of their safety and pharmacological profile. This is due to the structural homology between the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), which is a key mediator of cell growth and proliferation.
Based on available in vitro data, insulin aspart generally exhibits a mitogenic potency comparable to that of native human insulin.[1] Its binding affinity for the insulin receptor is similar to or slightly lower than human insulin, while its affinity for the IGF-1 receptor is a subject of some conflicting reports, with studies indicating either a similar or lower affinity compared to native insulin.[2][3] Overall, the current body of evidence suggests that the modifications in the insulin aspart molecule do not significantly potentiate its mitogenic activity compared to human insulin.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on insulin aspart and native human insulin.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Relative Affinity (% of Human Insulin) | Key Findings |
| Insulin Aspart | Insulin Receptor (IR) | ~100% | Generally shows similar binding affinity to human insulin. |
| IGF-1 Receptor (IGF-1R) | Variable (reported as lower to similar) | Some studies report a lower binding affinity for the IGF-1R compared to human insulin, while others find it to be similar.[2][3] | |
| Native Human Insulin | Insulin Receptor (IR) | 100% (Reference) | High affinity for its cognate receptor. |
| IGF-1 Receptor (IGF-1R) | 100% (Reference) | Binds to the IGF-1R with significantly lower affinity than to the IR. |
Table 2: Mitogenic Potency (Cell Proliferation)
| Ligand | Cell Line(s) | Mitogenic Potency (relative to Human Insulin) | Key Findings |
| Insulin Aspart | Various non-malignant and malignant cell lines (e.g., muscle cells, CHO-K1, MCF-7) | Similar | Multiple studies have demonstrated that insulin aspart has a mitogenic potency that is comparable to that of native human insulin in a range of cell types.[1] |
| Native Human Insulin | Various cell lines | 100% (Reference) | Serves as the baseline for comparing the mitogenic effects of insulin analogs. |
Experimental Protocols
The assessment of the mitogenic potential of insulin analogs involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Receptor Binding Assays
Objective: To determine the relative affinity of insulin aspart and native insulin for the insulin receptor (IR) and the IGF-1 receptor (IGF-1R).
Methodology:
-
Cell Culture: Use of cell lines overexpressing either the human IR or IGF-1R (e.g., CHO-K1 cells).
-
Radioligand: Utilize a radiolabeled ligand (e.g., 125I-insulin or 125I-IGF-1).
-
Competition Binding: Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled competitor (insulin aspart or native insulin).
-
Separation and Counting: Separate the bound from the unbound radioligand and measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The relative affinity is calculated by comparing the IC50 values of insulin aspart and native insulin.
Cell Proliferation Assays
Objective: To measure the effect of insulin aspart and native insulin on cell growth and division.
Methodology (Example: BrdU Incorporation Assay):
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells or non-malignant cell lines) in 96-well plates and allow them to adhere.
-
Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a low-serum or serum-free medium.
-
Stimulation: Treat the cells with various concentrations of insulin aspart or native insulin for a specified period (e.g., 24-48 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of proliferating cells, to the culture medium for a few hours.
-
Immunodetection: Fix the cells and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Quantification: Add a substrate that is converted by the enzyme into a colored product and measure the absorbance using a microplate reader. The intensity of the color is directly proportional to the amount of cell proliferation.
-
Data Analysis: Plot the absorbance against the logarithm of the insulin concentration to generate dose-response curves and determine the EC50 value (the concentration that elicits a half-maximal response).
Receptor Phosphorylation Assays (In-Cell Western Assay)
Objective: To quantify the activation of the insulin receptor by measuring its autophosphorylation.[4][5][6]
Methodology:
-
Cell Seeding and Starvation: Seed cells overexpressing the human insulin receptor in 96-well plates and serum-starve them to reduce basal receptor phosphorylation.
-
Insulin Stimulation: Treat the cells with different concentrations of insulin aspart or native insulin for a short period (e.g., 10-15 minutes) to induce receptor autophosphorylation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent to allow antibody access to intracellular proteins.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the insulin receptor.
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Normalization: Simultaneously stain the cells with a nuclear stain (e.g., DAPI) to normalize the signal to the cell number in each well.
-
Imaging and Analysis: Use an imaging system or a plate reader to quantify the fluorescence intensity of both the phosphorylated receptor and the nuclear stain. The ratio of the two signals provides a normalized measure of receptor activation.
Mandatory Visualization
Signaling Pathways
The mitogenic and metabolic effects of insulin are mediated through distinct signaling pathways following the activation of the insulin receptor.
Caption: Insulin signaling diverges into metabolic and mitogenic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the mitogenic potential of an insulin analog.
Caption: Workflow for comparing mitogenic potential.
References
- 1. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
Validation of a novel assay for measuring Niasp immunogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Niasp immunogenicity assay with established alternative methods. The included data and protocols are intended to assist researchers in making informed decisions for their drug development programs. The development of biotherapeutics can be hampered by unwanted immune responses, making the accurate measurement of anti-drug antibodies (ADAs) a critical component of clinical development.[1][2] This guide will explore a novel assay for detecting immunogenicity against "this compound," a hypothetical therapeutic protein, and compare its performance against standard industry assays.
Introduction to this compound and Immunogenicity
This compound is a novel recombinant protein therapeutic under development. As with all protein-based biologics, this compound has the potential to elicit an immune response in patients, leading to the formation of ADAs.[2] These ADAs can have significant clinical consequences, including altered pharmacokinetic and pharmacodynamic profiles, loss of efficacy, and in some cases, adverse events.[3] Therefore, robust and sensitive methods for detecting and characterizing ADAs against this compound are essential.
This guide introduces a novel, proprietary Electrochemiluminescence (ECL)-based Bridging Assay for the detection of anti-Niasp antibodies and compares it to two standard methods: a traditional Enzyme-Linked Immunosorbent Assay (ELISA) and a cell-based Neutralizing Antibody (NAb) assay.
Comparative Assay Performance
The performance of the novel ECL-based bridging assay was evaluated against a standard bridging ELISA and a cell-based NAb assay. The following tables summarize the key validation parameters for each assay format.
Table 1: Anti-Drug Antibody (ADA) Assay Comparison
| Parameter | Novel ECL-based Bridging Assay | Standard Bridging ELISA |
| Assay Principle | Homogeneous solution-phase bridging | Solid-phase bridging |
| Sensitivity | 0.5 ng/mL | 5 ng/mL |
| Drug Tolerance | 100 µg/mL | 20 µg/mL |
| Specificity | >99% | 98% |
| Precision (%CV) | <15% | <20% |
| Assay Time | 4 hours | 8 hours |
| Sample Volume | 25 µL | 100 µL |
Table 2: Neutralizing Antibody (NAb) Assay Comparison
| Parameter | Novel Reporter Gene NAb Assay | Standard Cell Proliferation NAb Assay |
| Assay Principle | This compound-induced reporter gene expression | This compound-mediated cell proliferation |
| Sensitivity | 20 ng/mL | 100 ng/mL |
| Drug Tolerance | 50 µg/mL | 10 µg/mL |
| Specificity | >99% | 95% |
| Precision (%CV) | <20% | <25% |
| Assay Time | 24 hours | 72 hours |
Experimental Protocols
Detailed methodologies for the novel and standard assays are provided below.
Novel ECL-based Bridging Assay for Anti-Niasp Antibodies
Principle: This assay utilizes biotinylated and ruthenylated this compound to detect ADAs in a homogeneous solution-phase format. If ADAs are present, they will form a bridge between the biotinylated and ruthenylated this compound. This complex is then captured on a streptavidin-coated plate, and an electrical stimulus triggers an electrochemiluminescent reaction from the ruthenium, which is measured by a specialized plate reader.
Procedure:
-
Sample Preparation: Dilute patient serum samples and positive/negative controls in assay diluent.
-
Master Mix Preparation: Prepare a master mix containing biotinylated this compound and ruthenylated this compound.
-
Incubation: Add the master mix to the diluted samples and controls. Incubate for 2 hours at room temperature to allow for the formation of the antibody-drug complex.
-
Capture: Transfer the incubation mixture to a streptavidin-coated microplate. Incubate for 1 hour at room temperature to allow the biotinylated this compound to bind to the streptavidin.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add read buffer to the plate and measure the ECL signal using an appropriate plate reader.
Standard Bridging ELISA for Anti-Niasp Antibodies
Principle: This assay involves coating a microplate with this compound. ADAs in the sample will bind to the coated this compound. A second, biotinylated this compound is then added, which will bind to the captured ADA, forming a "bridge." The complex is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Procedure:
-
Coating: Coat a high-binding microplate with this compound overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum samples and controls to the plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Biotinylated this compound Incubation: Add biotinylated this compound and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Detection: Add streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate, add a TMB substrate, and stop the reaction with a stop solution. Read the absorbance at 450 nm.
Novel Reporter Gene NAb Assay for Anti-Niasp Antibodies
Principle: This cell-based assay utilizes a cell line that has been engineered to express the this compound receptor and a reporter gene (e.g., luciferase) under the control of a this compound-responsive promoter. In the absence of NAbs, this compound will bind to its receptor and trigger a signaling cascade that results in the expression of the reporter gene. NAbs will block this interaction, leading to a decrease in the reporter signal.
Procedure:
-
Cell Seeding: Seed the engineered reporter cell line into a 96-well cell culture plate and incubate overnight.
-
Sample Pre-incubation: Pre-incubate patient serum samples with a fixed concentration of this compound for 1 hour at 37°C.
-
Cell Treatment: Add the pre-incubated sample-Niasp mixture to the cells.
-
Incubation: Incubate the plate for 16 hours at 37°C.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
Visualizing the Workflows
The following diagrams illustrate the workflows of the described assays.
Caption: Workflow for the Novel ECL-based Bridging Assay.
Caption: Workflow for the Standard Bridging ELISA.
Caption: Simplified this compound Signaling Pathway in the NAb Assay.
Conclusion
The novel ECL-based bridging assay for the detection of anti-Niasp antibodies demonstrates superior sensitivity and drug tolerance compared to the standard bridging ELISA. Furthermore, the novel reporter gene NAb assay offers a more rapid and sensitive method for detecting neutralizing antibodies than the traditional cell proliferation assay. These advanced methodologies have the potential to provide more accurate and reliable immunogenicity data, thereby supporting a more thorough risk assessment for this compound during clinical development. The choice of assay will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and drug tolerance.
References
Comparative transcriptomics of cells treated with Niasp versus other insulins
Lack of Direct Comparative Transcriptomic Data for Niasp and Other Insulins
As of October 2025, a comprehensive review of published scientific literature reveals a notable absence of studies performing direct comparative transcriptomic analysis (e.g., via RNA-sequencing) of cells treated with this compound (insulin aspart) versus other insulin analogs. While numerous clinical, pharmacokinetic, and pharmacodynamic studies compare the physiological effects of different insulins, the underlying genome-wide transcriptional changes induced by these molecules have not been systematically compared and reported.
Insulin aspart, the active component of this compound, is a rapid-acting human insulin analog.[1][2] It is designed to have a faster onset and shorter duration of action compared to regular human insulin by altering the amino acid sequence to reduce hexamer formation.[1][2] These alterations primarily affect its absorption rate and time to peak activity, leading to improved postprandial glycemic control.[3] However, how these kinetic differences, or any potential off-target effects, translate to distinct gene expression profiles at the cellular level remains an open area for investigation.
Given the absence of direct experimental data, this guide will provide a proposed framework for conducting such a comparative study, including detailed hypothetical experimental protocols and the expected data outputs. This framework is designed to guide researchers in designing experiments to elucidate the molecular nuances between different insulin treatments.
Proposed Experimental Protocol for Comparative Transcriptomics
The following protocol outlines a robust methodology for comparing the transcriptomic effects of this compound (insulin aspart) with regular human insulin and a long-acting analog like insulin glargine on a relevant cell line, such as the human hepatoma cell line HepG2.
1. Cell Culture and Insulin Treatment:
-
Cell Line: HepG2 cells (human liver cancer cell line), a well-established model for studying insulin signaling and glucose metabolism.
-
Culture Conditions: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: Prior to insulin treatment, cells are serum-starved for 12-16 hours in EMEM with 0.5% FBS to synchronize cells and reduce basal signaling pathway activation.
-
Insulin Treatment: Starved cells are treated with one of the following conditions in triplicate:
-
Vehicle Control (e.g., sterile water or appropriate buffer)
-
This compound (Insulin Aspart) at a final concentration of 100 nM.
-
Regular Human Insulin at a final concentration of 100 nM.
-
Insulin Glargine at a final concentration of 100 nM.
-
-
Time Points: Cells are harvested for RNA extraction at multiple time points (e.g., 2 hours, 6 hours, 24 hours) to capture both early and late transcriptional responses.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from harvested cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity is assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 9.0 are used for library preparation.
3. RNA-Sequencing Library Preparation and Sequencing:
-
Library Preparation: mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads. Enriched mRNA is fragmented, and cDNA is synthesized. The resulting cDNA is adenylated at the 3' ends, and sequencing adapters are ligated.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified using tools like RSEM or featureCounts to generate a raw count matrix.
-
Differential Expression Analysis: The count matrix is analyzed using DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment groups (e.g., Insulin Aspart vs. Control, Insulin Aspart vs. Regular Insulin). Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are considered significant.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of DEGs using tools like DAVID or g:Profiler to identify biological processes and signaling pathways affected by each insulin treatment.
Hypothetical Data Presentation
While real data is unavailable, a comparative transcriptomics study would yield data that can be structured into the following tables for clear comparison.
Table 1: Summary of Differentially Expressed Genes (DEGs) at 6 hours Post-Treatment
| Comparison Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound vs. Control | Data | Data | Data |
| Regular Insulin vs. Control | Data | Data | Data |
| Insulin Glargine vs. Control | Data | Data | Data |
| This compound vs. Regular Insulin | Data | Data | Data |
Table 2: Top 5 Enriched KEGG Pathways for this compound vs. Regular Insulin (Hypothetical)
| KEGG Pathway ID | Pathway Name | p-value | Genes Involved |
| hsa04151 | PI3K-Akt signaling pathway | Data | Data |
| hsa04010 | MAPK signaling pathway | Data | Data |
| hsa00020 | Citrate cycle (TCA cycle) | Data | Data |
| hsa03010 | Ribosome | Data | Data |
| hsa04110 | Cell cycle | Data | Data |
Visualizing Workflows and Pathways
Experimental Workflow
The process from cell treatment to data analysis can be visualized as a clear workflow.
Caption: Experimental workflow for comparative transcriptomics.
Canonical Insulin Signaling Pathway
All insulins, including this compound, are expected to activate the canonical insulin receptor signaling pathways. Transcriptomic studies would reveal if the magnitude or kinetics of downstream gene regulation differs between analogs.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal Procedures for Niaspan®
Ensuring the safe and environmentally responsible disposal of Niaspan® (niacin extended-release tablets) is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes the risk of accidental poisoning, misuse, and environmental contamination.[1][2][3] This guide provides clear, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of Niaspan® in a compliant and safe manner.
The primary recommendation for disposing of unused or expired medications is to utilize drug take-back programs.[3][4][5] These programs are the safest and most environmentally sound option.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Niaspan®.
Step-by-Step Disposal Procedures
Method 1: Drug Take-Back Programs (Preferred Method)
Drug take-back programs are the preferred method for disposing of unused and expired medications, including Niaspan®. These programs collect and safely destroy medications, preventing their diversion or entry into the environment.
Experimental Protocol:
-
Locate a Collection Site: Visit the Drug Enforcement Administration (DEA) website or call their Diversion Control Division to find an authorized collection site.[1] Many pharmacies and police stations also serve as permanent collection locations.[4]
-
Prepare Medication: Keep the Niaspan® tablets in their original container if possible. To protect personal health information, scratch out or remove any identifying details from the prescription label.[1]
-
Transport and Deposit: Transport the medication to the collection site and place it in the designated drop-off box.
Method 2: Disposal in Accordance with Safety Data Sheet (SDS) for Laboratory Settings
For research, scientific, and drug development professionals, the Safety Data Sheet (SDS) for the active ingredient, nicotinic acid (niacin), provides specific disposal instructions. The SDS for nicotinic acid explicitly states to "Dispose of contents/container to an approved waste disposal plant."[6] It also warns against flushing the substance into surface water or sanitary sewer systems.[6]
Experimental Protocol:
-
Containment: Sweep up or vacuum any spilled Niaspan® powder or tablets and collect them in a suitable, labeled container for disposal.[6]
-
Waste Stream Management: Treat the contained Niaspan® waste as chemical waste.
-
Engage a Waste Disposal Service: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal at an approved waste disposal facility.[6]
Method 3: Household Trash Disposal (When Take-Back Programs are Unavailable)
If a drug take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides guidelines for disposing of most medicines in the household trash.[4] This method should be considered a last resort.
Experimental Protocol:
-
Remove from Original Container: Take the Niaspan® tablets out of their original bottle.[1][5]
-
Mix with an Undesirable Substance: Mix the tablets with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1][4][5] This step is crucial to deter accidental ingestion by children or pets and to prevent diversion.[5] Do not crush the tablets.[3][4]
-
Seal in a Container: Place the mixture into a sealable plastic bag, empty can, or other container to prevent leakage from the garbage bag.[1][5]
-
Dispose in Trash: Throw the sealed container into your household trash.
-
Remove Personal Information: Scratch out all personal information on the empty prescription bottle to protect your privacy before disposing of the bottle.[1]
Important Safety Note: Do not flush Niaspan® down the toilet or drain.[7] Pharmaceutical contamination of waterways is a significant environmental concern.[2][3] The FDA maintains a "flush list" for certain potentially dangerous medications, but Niaspan® is not on this list. Unless specifically instructed by the medication's labeling, flushing is not an appropriate disposal method.[3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
